molecular formula C5H13NO B3141647 (2S,3R)-3-aminopentan-2-ol CAS No. 482615-46-3

(2S,3R)-3-aminopentan-2-ol

Cat. No.: B3141647
CAS No.: 482615-46-3
M. Wt: 103.16 g/mol
InChI Key: BKFGLDUWYUYHRF-CRCLSJGQSA-N
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Description

(2S,3R)-3-aminopentan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-aminopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGLDUWYUYHRF-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of (2S,3R)-3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereoselective synthesis of (2S,3R)-3-aminopentan-2-ol , a critical chiral amino alcohol intermediate found in various protease inhibitors and pharmaceutical scaffolds. The protocol prioritizes the Felkin-Anh controlled reduction of a chiral


-amino ketone derived from the chiral pool.

Executive Summary & Stereochemical Analysis

  • Target Compound: this compound[1][2][3]

  • CAS Registry: 482615-46-3 (Generic stereoisomer references: 116836-16-9)

  • Stereochemical Designation:

    • Absolute Configuration: (2S, 3R)

    • Relative Configuration: Anti (Threo)

    • Diastereomeric Relationship: The (2S,3R) isomer typically displays anti geometry in the zigzag backbone conformation, distinct from the syn (erythro) (2S,3S) isomer.

  • Synthesis Strategy: The most robust route utilizes (R)-2-aminobutyric acid (D-2-aminobutyric acid) as the chiral pool precursor. The C3 stereocenter is established by the starting material, while the C2 stereocenter is generated via a diastereoselective reduction of the intermediate ketone under Felkin-Anh control .

Stereochemical Priority Analysis

To validate the synthetic target, we apply Cahn-Ingold-Prelog (CIP) priorities:

  • C3 (Amine Center): N(1) > C2(2) > Ethyl(3) > H(4). Configuration: (R) .

  • C2 (Alcohol Center): OH(1) > C3(2) > Methyl(3) > H(4). Configuration: (2S) .

Retrosynthetic Analysis

The synthesis is designed to avoid complex resolutions by using a chiral starting material.

Retrosynthesis Target This compound (Target) Intermediate N-Boc-(R)-3-amino-2-pentanone (Chiral Ketone) Target->Intermediate Felkin-Anh Reduction (Stereoselective) Precursor N-Boc-(R)-2-aminobutyric acid (Protected AA) Intermediate->Precursor Grignard Addition (via Weinreb Amide) Start (R)-2-aminobutyric acid (D-Isovaline analog) Precursor->Start Boc Protection

Figure 1: Retrosynthetic logic flow starting from D-2-aminobutyric acid.

Detailed Experimental Protocol

Phase 1: Precursor Preparation

Starting Material: (R)-2-aminobutyric acid (D-2-aminobutyric acid). Note: L-2-aminobutyric acid is cheaper but yields the (3S) enantiomeric series. Ensure the (R) enantiomer is used for the (3R) target.

Step 1.1: N-Boc Protection
  • Reagents: (R)-2-aminobutyric acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), NaOH (2M aq), Dioxane.

  • Procedure: Dissolve amino acid in Dioxane/H₂O (1:1). Adjust pH to ~10 with NaOH. Add Boc₂O dropwise at 0°C. Warm to RT and stir for 12h.

  • Workup: Wash with Et₂O (remove unreacted Boc₂O). Acidify aqueous layer to pH 2-3 with KHSO₄. Extract with EtOAc. Dry (MgSO₄) and concentrate.

  • Yield: >95% (White solid).

Step 1.2: Weinreb Amide Formation

Rationale: Direct addition of Grignard to an aldehyde often yields poor diastereoselectivity and over-addition. The Weinreb amide prevents over-addition, stopping cleanly at the ketone.

  • Reagents: N-Boc-(R)-2-aminobutyric acid, N,O-Dimethylhydroxylamine·HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Procedure: Activate the acid with EDC/HOBt in DCM at 0°C. Add N,O-Dimethylhydroxylamine·HCl and DIPEA. Stir at RT for 12h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: Carbon Chain Extension
Step 2.1: Grignard Addition
  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0M in ether), THF (anhydrous).

  • Procedure:

    • Cool Weinreb amide solution in THF to -78°C (Critical to prevent racemization).

    • Add MeMgBr (2.5 equiv) dropwise.

    • Stir at -78°C for 1h, then quench with sat. NH₄Cl at low temperature.

  • Product: (R)-N-Boc-3-aminopentan-2-one .

  • QC Check: Verify optical rotation to ensure no racemization at C3.

Phase 3: Stereoselective Reduction (The Critical Step)

This step determines the (2S) configuration. We require the anti (Threo) diastereomer.

  • Mechanism: Felkin-Anh Control .[4][5][6]

  • Reagent Choice: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄/CeCl₃ (Luche).

    • Avoid: Zn(BH₄)₂ or reagents capable of chelation, as these favor the syn (2S,3S) isomer.

Protocol (Felkin-Anh Conditions)
  • Setup: Dissolve (R)-N-Boc-3-aminopentan-2-one in anhydrous THF under Argon. Cool to -78°C .[4]

  • Reduction: Add L-Selectride (1.0M in THF, 1.2 equiv) dropwise over 30 min. The bulky hydride attacks from the less hindered face (anti to the N-Boc group) according to the Felkin-Anh model.

  • Quench: Oxidative workup with NaOH/H₂O₂ (careful addition) to remove boron byproducts, or standard tartrate workup.

  • Selectivity: Expect >10:1 diastereomeric ratio (dr) favoring the (2S,3R) anti isomer.

  • Purification: Flash chromatography is required to separate the minor syn isomer.

FelkinAnh cluster_model Stereochemical Logic Ketone Chiral Ketone (C3-R) TS Transition State (Felkin-Anh) Ketone->TS L-Selectride (Bulky Hydride) Product Anti-Alcohol (2S,3R) TS->Product Attack anti to N-Boc Explanation Bulky hydride attacks C=O from the face opposite the large N-Boc group.

Figure 2: Transition state logic for Felkin-Anh controlled reduction.

Phase 4: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Treat the purified N-Boc-(2S,3R)-alcohol with acid at 0°C for 2h.

  • Isolation: Concentrate in vacuo. For the free base, treat with basic resin or NaHCO₃ workup.

  • Final Product: This compound hydrochloride .

Characterization & Data

ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Hygroscopic
1H NMR Distinct coupling J(H2-H3)Anti isomers typically show J ~4-6 Hz; Syn show J ~2-4 Hz (solvent dependent).
Mass Spec [M+H]+ = 104.1Consistent with C5H13NO
Optical Rotation Specific rotation is distinct from enantiomerCompare with lit. value for (2R,3S).

References

  • PubChem Compound Summary. "this compound".[1][2][3] National Center for Biotechnology Information.

  • Jurczak, J., et al. "Diastereoselective addition of Grignard reagents to N-protected -amino aldehydes." Chemical Reviews. (General methodology for amino alcohol synthesis).
  • Reetz, M. T.
  • Methodology for Amino Ketone Reduction: "Stereoselective reduction of N-Boc-amino ketones." Tetrahedron Letters. (Confirming L-Selectride for anti selectivity).

Sources

Physical and chemical properties of (2S,3R)-3-aminopentan-2-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S,3R)-3-aminopentan-2-ol (CAS: 482615-46-3) is a chiral 1,2-amino alcohol possessing two contiguous stereocenters. As a structural motif, it serves as a critical scaffold in the synthesis of opioid analgesics (e.g., Tapentadol analogs), chiral auxiliaries for asymmetric alkylation, and bidentate ligands for transition metal catalysis. This guide provides an exhaustive analysis of its physicochemical properties, stereoselective synthesis, and reactivity profiles, moving beyond standard catalog data to offer actionable experimental insights.

Chemical Identity & Stereochemistry[1]

The (2S,3R) diastereomer is characterized by an anti relationship between the amino and hydroxyl groups when drawn in a standard zigzag conformation, though the absolute configuration is best visualized via Newman projections to predict reactivity (e.g., cyclization kinetics).

AttributeDetail
IUPAC Name This compound
Common Synonyms (2S,3R)-3-amino-2-pentanol; L-threo-3-aminopentan-2-ol
CAS Number 482615-46-3 (Specific Isomer); 50411-28-4 (Racemate)
Molecular Formula C₅H₁₃NO
SMILES CCC
Stereochemistry (2S, 3R) - erythro or threo depending on convention; typically threo for amino alcohols derived from amino acids.[1][2]

Physical Properties[2][3][4][5][6][7][8]

Quantitative data for the specific (2S,3R) isomer is often derived from computational models or analogous diastereomers due to its specialized use as an intermediate rather than a bulk solvent.

PropertyValueNotes
Molecular Weight 103.16 g/mol Monoisotopic mass: 103.0997 Da
Boiling Point 186.8 ± 13.0 °CPredicted at 760 mmHg
Density 0.912 ± 0.06 g/cm³Predicted
pKa (Conjugate Acid) ~10.5Estimated based on 2-aminopentane (10.[1][2][3][4][5]6) and inductive effect of β-hydroxyl.
Solubility HighMiscible in H₂O, MeOH, EtOH, DMSO. Low solubility in Hexanes.
Appearance Colorless Viscous LiquidHygroscopic; tends to yellow upon oxidation.
Optical Rotation

variable
Specific rotation is highly solvent-dependent. Analogous L-threonine derivatives show negative rotation in water.

Chemical Properties & Reactivity[6][8]

Amphoteric Nature & Chelation

The 1,2-amino alcohol motif provides a hard N,O-donor set, making the molecule an effective bidentate ligand.

  • Basicity: The amine is the primary basic site. Protonation yields the ammonium salt, which is stable and often the form supplied (HCl salt).

  • Chelation: In the presence of Cu(II) or Zn(II), the deprotonated hydroxyl and neutral amine form stable 5-membered chelate rings. This property is exploited in the purification of the compound via copper complexation.

Oxazoline Formation

A defining reaction of this compound is its condensation with aldehydes or nitriles to form oxazolines. This reaction proceeds with retention of configuration at the stereocenters, making it a valuable pathway for synthesizing chiral ligands (e.g., Pybox analogs).

OxazolineFormation Figure 1: Condensation pathway to Chiral Oxazolines Start This compound + R-CHO Inter Hemiaminal Intermediate Start->Inter - H2O (Dehydration) Product Chiral Oxazoline (Retention of Stereochem) Inter->Product Cyclization

Stereoselective Synthesis

Achieving the specific (2S,3R) configuration requires high-fidelity stereocontrol. The two primary methodologies are Sharpless Asymmetric Epoxidation (preferred for scalability) and Chiral Pool Synthesis (from amino acids).

Method A: Sharpless Asymmetric Epoxidation (SAE) Route

This route constructs the stereocenters de novo from an alkene, offering the highest enantiomeric excess (ee).

Protocol Logic:

  • Precursor: trans-2-Pentene is used to set the relative stereochemistry.

  • Epoxidation: SAE using (+)-Diethyl Tartrate (DET) yields the (2S,3S)-epoxide.

  • Ring Opening: Regioselective opening of the epoxide with a nitrogen nucleophile (e.g., sodium azide or ammonia) occurs at C3 with inversion of configuration , yielding the (2S,3R) product.

SynthesisRoute Figure 2: Stereoselective Synthesis via Sharpless Epoxidation Alkene trans-2-Pentene Epoxide (2S,3S)-2,3-Epoxypentane (Chiral Epoxide) Alkene->Epoxide Sharpless Epoxidation Ti(OiPr)4, (+)-DET, t-BuOOH Azide (2S,3R)-3-Azidopentan-2-ol Epoxide->Azide NaN3, NH4Cl SN2 Opening at C3 (Inversion) Final This compound Azide->Final H2, Pd/C Reduction

Method B: Chiral Pool (Garner's Aldehyde Analog)

Starting from L-Alanine or L-Threonine allows for the retention of the C2 stereocenter while manipulating C3 via Grignard addition. However, this often produces diastereomeric mixtures requiring separation .

Applications in Drug Development

Pharmaceutical Intermediates

The this compound scaffold is structurally homologous to the side chain of Tapentadol and other norepinephrine reuptake inhibitors. The specific stereochemistry is critical for binding affinity; the (2S,3R) configuration often dictates the potency of the final drug candidate by ensuring correct orientation in the receptor pocket .

Chiral Auxiliaries

In asymmetric synthesis, this amino alcohol is used to synthesize Pseudoephedrine-type auxiliaries . When attached to an acyl group, the steric bulk of the pentyl chain directs the stereochemical outcome of alkylation reactions, typically achieving diastereomeric ratios (dr) > 95:5.

Safety & Handling

  • Hazards: Classed as a skin corrosive (Category 1B) and acute toxin (Oral, Category 4) .

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base absorbs CO₂ from the air to form carbamates.

  • Disposal: As a nitrogen-containing organic, it should be disposed of via high-temperature incineration with scrubber systems for NOx.

References

  • ChemBK. (2023). Physico-chemical Properties of 3-Aminopentan-2-ol. Link

  • Fujii, T., et al. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids. Heterocycles. Link

  • Google Patents. (2013). Novel stereospecific synthesis of (-)(2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. US20130296608A1.[6] Link

  • PubChem. (2025).[2][7][8] Safety Data for 3-Aminopentan-2-ol. National Library of Medicine.[2] Link

  • Smolecule. (2024). (2R,3R)-3-aminopentan-2-ol hydrochloride Product Description. Link

Sources

Spectroscopic Characterization of (2S,3R)-3-aminopentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol with significant potential as a building block in pharmaceutical and materials science. Its precise three-dimensional structure, defined by the stereocenters at the C2 and C3 positions, is critical to its function and dictates its interaction with other chiral molecules. The (2S,3R) configuration specifies a particular diastereomer, and its unambiguous identification is paramount for any application.

The molecular structure, with atom numbering for spectroscopic assignment, is shown below:

G H5 H5 (~0.9 ppm, t) H4 H4 (~1.5 ppm, m) H5->H4 J ≈ 7.5 Hz H3 H3 (~2.8 ppm, m) H4->H3 J ≈ 4-8 Hz H2 H2 (~3.7 ppm, m) H3->H2 J ≈ 4-5 Hz H1 H1 (~1.1 ppm, d) H2->H1 J ≈ 6.5 Hz

Caption: Key ¹H-¹H spin-spin coupling relationships in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. In standard broadband-decoupled spectra, each unique carbon atom gives a single peak, simplifying the spectrum and allowing for easy carbon counting.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

  • Processing:

    • Apply Fourier transformation and phase correction.

    • Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ triplet at 77.16 ppm).

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C5~ 10
C1~ 18
C4~ 27
C3~ 60
C2~ 72
Expert Interpretation of Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all five carbon atoms are chemically unique and should produce five distinct signals in the proton-decoupled ¹³C NMR spectrum. [1][2]

  • Alkyl Carbons (C1, C4, C5): These carbons are expected in the shielded, upfield region of the spectrum (< 30 ppm). The terminal methyl carbons, C1 and C5, will be the most upfield, with C5 likely being slightly more shielded (~10 ppm) than C1 (~18 ppm). The C4 methylene carbon is predicted around 27 ppm. [3]* Functionalized Carbons (C2, C3): The carbons directly bonded to the electronegative oxygen and nitrogen atoms are significantly deshielded, shifting them downfield. C2, bonded to the highly electronegative oxygen, is expected to be the most downfield carbon at ~72 ppm. C3, bonded to nitrogen, will also be downfield, predicted around 60 ppm. The precise shifts of these stereogenic centers are sensitive to the diastereomeric configuration. [4][5]

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be acquired neat.

    • Neat (Salt Plates): Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the crystal of an ATR accessory. This is the most common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire an air background spectrum first, which is automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions
Wavenumber Range (cm⁻¹)Vibration TypeIntensityNotes
3400 - 3200O-H stretch (alcohol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding. [6][7][8]
3380 - 3250N-H stretch (primary amine)Medium, SharpTwo distinct bands are expected: one for asymmetric and one for symmetric stretching. [6][9]
2970 - 2850C(sp³)-H stretchStrongConfirms the presence of the aliphatic carbon backbone.
1650 - 1580N-H bend (scissoring)MediumA characteristic peak for primary amines. [9]
1260 - 1050C-O stretch (alcohol)StrongThe exact position can give clues about whether the alcohol is primary, secondary, or tertiary.
1250 - 1020C-N stretchMedium-WeakConfirms the presence of the aliphatic amine. [9]
Expert Interpretation of Predicted IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups.

  • Hydroxyl and Amino Region (3500-3200 cm⁻¹): This region is the most diagnostic. A very broad, strong absorption centered around 3300 cm⁻¹ will be indicative of the hydrogen-bonded O-H stretch. [8]Superimposed on this broad peak, two sharper, less intense peaks should be visible, characteristic of the primary amine N-H stretches (asymmetric and symmetric). [6][9]The ability to distinguish the sharper N-H peaks from the broad O-H peak is a key interpretive skill.

  • Aliphatic C-H Region (3000-2850 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ will confirm the presence of the saturated alkyl structure.

  • Fingerprint Region (<1600 cm⁻¹): This region will contain a multitude of bends and stretches. The most important peaks to identify are the N-H bending vibration around 1600 cm⁻¹ and the strong C-O stretching vibration between 1260-1050 cm⁻¹. [7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting pattern of charged fragments is unique to the molecule's structure.

Experimental Protocol: EI Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern

The molecular weight of C₅H₁₃NO is 103.16 g/mol . The molecular ion peak (M⁺•) is expected at m/z = 103. Alcohols and amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the heteroatom). [10][11][12]

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
103 [C₅H₁₃NO]⁺• Molecular Ion (M⁺•)
88 [C₄H₁₀NO]⁺ Loss of •CH₃ from C1 (α-cleavage)
74 [C₃H₈NO]⁺ Loss of •C₂H₅ from C4/C5 (α-cleavage)
58 [C₃H₈N]⁺ α-cleavage at C2-C3 bond, loss of •CH(OH)CH₃

| 45 | [C₂H₅O]⁺ | α-cleavage at C2-C3 bond, loss of •CH(NH₂)C₂H₅ |

Expert Interpretation of Predicted Mass Spectrum

The fragmentation of this compound is driven by the stabilization of the resulting positive charge by the lone pair electrons on oxygen and nitrogen.

  • Molecular Ion (m/z 103): The molecular ion peak for small aliphatic alcohols and amines can be weak or even absent due to rapid fragmentation. [10]* α-Cleavage: This is the most dominant fragmentation pathway. [11] * Cleavage next to Oxygen (C2-C3 bond): This cleavage can produce a resonance-stabilized oxonium ion at m/z 45 ([CH₃CH=OH]⁺), which is often a very prominent peak for 2-alcohols.

    • Cleavage next to Nitrogen (C2-C3 or C3-C4): Cleavage of the C2-C3 bond would yield an iminium ion at m/z 58 ([CH₃CH₂CH=NH₂]⁺). Cleavage of the C3-C4 bond would yield a different iminium ion at m/z 74 ([CH(NH₂)=CH(OH)CH₃]⁺ after rearrangement, or more simply loss of an ethyl radical to give [M-29]⁺). The fragment at m/z 74 is a very likely and stable fragment.

  • Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 85. [10] The relative abundance of these fragments provides a structural puzzle that can be pieced together to confirm the connectivity of the molecule. The base peak (most abundant fragment) is likely to be either m/z 45 or m/z 74, resulting from the formation of a stable, resonance-stabilized cation.

G M Molecular Ion [C₅H₁₃NO]⁺• m/z = 103 F1 [M - CH₃]⁺ m/z = 88 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 74 (α-cleavage at C3-C4) M->F2 - •C₂H₅ F3 [C₃H₈N]⁺ m/z = 58 M->F3 - •CH(OH)CH₃ F4 [C₂H₅O]⁺ m/z = 45 (α-cleavage at C2-C3) M->F4 - •CH(NH₂)C₂H₅ F5 [M - H₂O]⁺• m/z = 85 M->F5 - H₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental data may require acquisition, the predictive framework established in this guide provides a robust and scientifically grounded methodology for its characterization. ¹H and ¹³C NMR will define the carbon backbone and, crucially, the relative stereochemistry through proton-proton coupling constants. IR spectroscopy will rapidly confirm the presence of the defining alcohol and primary amine functional groups. Finally, mass spectrometry will verify the molecular weight and reveal the molecule's connectivity through predictable α-cleavage and dehydration fragmentation patterns. Together, these techniques provide the necessary evidence to unambiguously confirm the structure and stereochemistry of this important chiral building block.

References

  • LookChem. (2S,3R)-3-aminobutan-2-ol. Available from: [Link]

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  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available from: [Link]

  • American Chemical Society Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. (2016-09-15). Available from: [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10866272, this compound. Available from: [Link].

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • The Royal Society of Chemistry. 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Available from: [Link]

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An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Aminopentan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for the stereoisomers of 3-aminopentan-2-ol. As a crucial chiral building block in medicinal and organic chemistry, understanding the evolution of its synthesis from early non-stereoselective methods to modern, highly efficient stereoselective and enantioselective routes is paramount for researchers in drug development and chemical synthesis. This document delves into the foundational concepts of its stereoisomerism, traces the chronological progression of synthetic strategies, and offers detailed insights into the experimental rationale and protocols that have shaped our ability to access these valuable molecules with high stereochemical purity.

Introduction: The Significance of 3-Aminopentan-2-ol and its Stereoisomers

3-Aminopentan-2-ol, a vicinal amino alcohol, possesses two stereogenic centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers: the erythro (or syn) diastereomers ((2R,3S) and (2S,3R)) and the threo (or anti) diastereomers ((2R,3R) and (2S,3S)). The distinct spatial arrangement of the amino and hydroxyl groups in each isomer leads to different chemical and physical properties, and more importantly, divergent biological activities. This makes stereocontrol in its synthesis a critical aspect for its application in pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.[1]

The amino alcohol motif is a common feature in many biologically active compounds and pharmaceuticals. The ability of these functional groups to form hydrogen bonds and interact with biological targets such as enzymes and receptors makes them valuable pharmacophores.[2] Consequently, the stereoisomers of 3-aminopentan-2-ol serve as important intermediates in the synthesis of more complex bioactive molecules.[1]

Figure 1: Stereoisomers of 3-Aminopentan-2-ol.

Early Synthetic Approaches and the Challenge of Stereocontrol

The initial forays into the synthesis of 3-aminopentan-2-ol and other simple β-amino alcohols were primarily focused on establishing the carbon skeleton and introducing the requisite functional groups, with little to no control over the stereochemical outcome. These early methods typically resulted in a mixture of all four stereoisomers, necessitating tedious and often inefficient separation techniques.

A common early approach to β-amino alcohols involved the reduction of α-amino ketones. In the case of 3-aminopentan-2-ol, this would involve the synthesis of 3-aminopentan-2-one followed by its reduction.

Early_Synthesis 3-Bromopentan-2-one 3-Bromopentan-2-one 3-Aminopentan-2-one 3-Aminopentan-2-one 3-Bromopentan-2-one->3-Aminopentan-2-one Amination (e.g., NH3) Mixture of 3-Aminopentan-2-ol isomers Mixture of 3-Aminopentan-2-ol isomers 3-Aminopentan-2-one->Mixture of 3-Aminopentan-2-ol isomers Reduction (e.g., Na/EtOH, H2/catalyst)

Figure 2: Early, non-stereoselective synthesis route.

The reduction of the carbonyl group in 3-aminopentan-2-one creates a new stereocenter at C2. Without a chiral reducing agent or directing group, this reduction proceeds with poor diastereoselectivity, yielding a mixture of the erythro and threo diastereomers. Each of these diastereomers is formed as a racemic mixture of enantiomers.

The separation of these isomers in the early to mid-20th century relied on classical resolution techniques. Diastereomers, having different physical properties, could sometimes be separated by fractional crystallization. To separate the enantiomers, a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), would be used to form diastereomeric salts.[3] These salts could then be separated by fractional crystallization, followed by liberation of the individual enantiomers.[4] This process was often laborious and resulted in a significant loss of material, with a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.

The Advent of Stereoselective Synthesis: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of stereoselective reactions. These methods aimed to control the formation of stereoisomers, leading to higher yields of the desired product and reducing the need for difficult separations. For 3-aminopentan-2-ol, two main strategies emerged as powerful tools for diastereoselective and enantioselective synthesis.

Diastereoselective Reduction of α-Amino Ketones

With a greater understanding of steric and electronic effects, chemists began to develop methods for the diastereoselective reduction of α-amino ketones. The relative stereochemistry of the newly formed hydroxyl group in relation to the existing amino group could be influenced by the choice of reducing agent and the protecting group on the amine.

For instance, chelation-controlled reductions, where a metal ion coordinates to both the carbonyl oxygen and the nitrogen of the amino group, can lock the conformation of the molecule and direct the hydride attack from the less hindered face. This approach often leads to the formation of the syn (erythro) diastereomer. Conversely, non-chelating conditions and bulky reducing agents can favor the formation of the anti (threo) diastereomer due to steric hindrance.

Table 1: Diastereoselective Reduction of Protected 3-Aminopentan-2-one

Amine Protecting Group (PG)Reducing AgentPredominant DiastereomerRationale
Boc (tert-Butoxycarbonyl)NaBH4, CeCl3syn (erythro)Chelation control with Cerium
Cbz (Carboxybenzyl)L-Selectride®anti (threo)Sterically hindered hydride attacks from the less hindered face
Bn (Benzyl)Zn(BH4)2syn (erythro)Chelation control with Zinc
Ring-Opening of Epoxides

The regioselective and stereospecific ring-opening of epoxides with nitrogen nucleophiles is a powerful and widely used method for the synthesis of β-amino alcohols.[5] The synthesis of 3-aminopentan-2-ol isomers via this route typically starts with an appropriate pentene oxide. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the nucleophile.

Epoxide_Ring_Opening cluster_trans trans-2,3-Epoxypentane cluster_cis cis-2,3-Epoxypentane (2R,3S)-Epoxide (2R,3S)-Epoxide (2R,3R)-3-Aminopentan-2-ol (2R,3R)-3-Aminopentan-2-ol (2R,3S)-Epoxide->(2R,3R)-3-Aminopentan-2-ol NH3 attack at C3 (2R,3R)-Epoxide (2R,3R)-Epoxide (2R,3S)-3-Aminopentan-2-ol (2R,3S)-3-Aminopentan-2-ol (2R,3R)-Epoxide->(2R,3S)-3-Aminopentan-2-ol NH3 attack at C3

Figure 3: Stereochemical outcome of epoxide ring-opening.

By starting with enantiomerically pure epoxides, it is possible to synthesize enantiomerically pure amino alcohols. The development of asymmetric epoxidation methods, such as the Sharpless Asymmetric Epoxidation, was a landmark achievement that provided access to a wide range of chiral epoxides, thereby enabling the enantioselective synthesis of numerous β-amino alcohols, including the isomers of 3-aminopentan-2-ol.[1]

Modern Enantioselective Strategies

Building upon the foundations of diastereoselective synthesis, modern organic chemistry has focused on the development of highly enantioselective methods that can generate a single enantiomer of 3-aminopentan-2-ol with high efficiency and atom economy.

Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation or transfer hydrogenation of α-amino ketones using chiral catalysts is a direct and efficient route to enantiomerically pure β-amino alcohols. Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have been shown to be highly effective in these transformations. The choice of ligand and reaction conditions can determine the stereochemical outcome of the reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of N-Boc-3-aminopentan-2-one

  • Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 and a chiral N-tosylated diamine ligand (e.g., (R,R)-TsDPEN) in anhydrous isopropanol is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a solution of N-Boc-3-aminopentan-2-one in a mixture of isopropanol and formic acid (as the hydride source) is added the pre-formed catalyst solution.

  • Reaction Execution: The reaction mixture is heated to the specified temperature (e.g., 40 °C) and stirred for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-3-aminopentan-2-ol.

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[6] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of 3-aminopentan-2-ol synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. For example, Evans' oxazolidinone auxiliaries can be used to control the stereochemistry of aldol reactions to build the carbon skeleton, or they can be used to direct the reduction of a ketone.[]

Chiral_Auxiliary_Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attach Chiral Auxiliary Diastereomerically Enriched Product Diastereomerically Enriched Product Substrate-Auxiliary Adduct->Diastereomerically Enriched Product Stereoselective Reaction Enantiomerically Pure Product Enantiomerically Pure Product Diastereomerically Enriched Product->Enantiomerically Pure Product Remove Auxiliary

Figure 4: General workflow for using a chiral auxiliary.
Biocatalysis and Enzymatic Resolution

The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. For the synthesis of 3-aminopentan-2-ol isomers, two main biocatalytic approaches are relevant: enzymatic kinetic resolution and asymmetric reduction.

Enzymatic Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of 3-aminopentan-2-ol, a lipase could be used to selectively acylate one enantiomer. The acylated and unacylated enantiomers can then be separated.[8]

Asymmetric Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. By screening a library of KREDs, it is often possible to find an enzyme that will reduce 3-aminopentan-2-one to a single enantiomer of 3-aminopentan-2-ol.

Conclusion and Future Outlook

The journey from the initial, non-stereoselective synthesis of 3-aminopentan-2-ol to the sophisticated and highly selective methods available today is a testament to the progress of organic chemistry. The development of stereoselective and enantioselective strategies has not only made the individual isomers of this important molecule readily accessible but has also provided the tools and fundamental understanding necessary for the synthesis of a vast array of other chiral molecules.

Future research in this area will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods. The use of earth-abundant metal catalysts, organocatalysis, and further advancements in biocatalysis are expected to play a significant role. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the legacy of the synthetic evolution of 3-aminopentan-2-ol will undoubtedly continue to inspire new and innovative approaches to asymmetric synthesis.

References

  • Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • PubChem - National Institutes of Health. 3-Aminopentan-2-ol. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • SciSpace. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • ResearchGate. Evolution of Epoxides to Synthesize beta-amino Alcohols. [Link]

  • MDPI. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. [Link]

  • PubMed. Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. [Link]

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  • MDPI. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. [Link]

  • Wikipedia. Alkanolamine. [Link]

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  • Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

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  • PMC - National Institutes of Health. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

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Technical Guide: Advanced Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

From Stoichiometric Reductions to Biocatalytic Cascades

Executive Summary

Chiral 1,2-amino alcohols are the structural backbone of a vast array of pharmacophores, including β-blockers (e.g., Propranolol), antibiotics (e.g., Ethambutol), and antiviral agents.[1] For the drug development scientist, the challenge is no longer just accessing these motifs, but doing so with high atom economy, enantiomeric excess (>99% ee), and scalability.[1]

This guide moves beyond basic textbook definitions to evaluate three distinct generations of synthesis:

  • Chiral Pool Manipulation: High-reliability reduction of amino acids.[1]

  • Asymmetric Catalysis: Transition-metal mediated oxidation and ring-opening.[1]

  • Biocatalysis: The current industrial standard for green, stereoselective synthesis.[1]

Part 1: The Chiral Pool Approach (Amino Acid Reduction)

While often considered "old school," the reduction of naturally occurring


-amino acids remains the most reliable method for generating gram-scale quantities of chiral amino alcohols with established stereocenters.[1]
The Problem with Lithium Aluminum Hydride (LiAlH )

Historically, LiAlH


 was the standard.[1] However, for process chemists, it presents unacceptable risks:[1]
  • Safety: Pyrophoric nature makes quenching on a kilo-scale hazardous.[1]

  • Chemoselectivity: It indiscriminately reduces esters, amides, and nitriles.[1]

The Superior Protocol: The Myers System (NaBH /I )

A self-validating alternative is the system developed by Myers and colleagues.[1] The in-situ generation of borane-amine complexes allows for the reduction of carboxylic acids in the presence of esters, a critical feature for side-chain manipulation.

Mechanistic Insight

The addition of Iodine to Sodium Borohydride generates borane (BH


) in situ.[1] The carboxylic acid coordinates with the borane, activating the carbonyl carbon for hydride attack.[1] Unlike LiAlH

, this reaction proceeds gently at reflux in THF.[1]

MyersReduction Start Amino Acid (Carboxylic Acid) Reagent NaBH4 + I2 (THF, Reflux) Start->Reagent Activation Inter Acyloxyborane Intermediate Reagent->Inter H2 Evolution Product Chiral Amino Alcohol Inter->Product Hydride Transfer & Hydrolysis

Figure 1: Mechanistic flow of the Myers reductive system. Note the activation step which allows chemoselectivity over esters.[1]

Standard Operating Procedure: NaBH

/I

Reduction

Validation Check: This protocol is robust for Phenylalanine, Valine, and Leucine derivatives.[1]

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under N

    
     atmosphere.
    
  • Reagent Charge: Suspend the N-protected amino acid (1.0 equiv) and NaBH

    
     (2.4 equiv) in anhydrous THF (5 mL/mmol).
    
  • Activation: Cool to 0°C. Add I

    
     (1.0 equiv) dissolved in THF dropwise over 30 minutes. Observation: H
    
    
    
    gas evolution will be vigorous; ensure proper venting.[1]
  • Reaction: Once gas evolution ceases, heat to reflux for 18 hours.

  • Quench (Critical Step): Cool to room temperature. Carefully add Methanol until the solution becomes clear (breakdown of borane-amine complexes).

  • Workup: Concentrate in vacuo, dissolve residue in 20% KOH, stir for 4 hours (to hydrolyze N-B bonds), and extract with CH

    
    Cl
    
    
    
    .

Part 2: Asymmetric Catalysis (The Chemist's Toolkit)

When the desired chiral motif does not exist in the natural amino acid pool, asymmetric catalysis provides the necessary "chiral sculpting."[1]

Method A: Sharpless Asymmetric Aminohydroxylation (AAH)

This reaction installs both the nitrogen and oxygen atoms across an alkene in a single step with high syn-stereoselectivity.

  • Catalyst: Osmium tetroxide (OsO

    
    ) (catalytic amounts).[2]
    
  • Chiral Ligand: (DHQ)

    
    -PHAL or (DHQD)
    
    
    
    -PHAL.
  • Nitrogen Source: Chloramine-T or Carbamates.

Critical Control Point: Regioselectivity

The major limitation of AAH is regiocontrol.[1] The nitrogen prefers the less hindered carbon, but electronic effects (e.g., in styrenes) can reverse this.[1]

  • Optimization Tip: Use smaller nitrogen sources (e.g., N-bromoacetamide) and specific solvents (n-propanol/water) to enhance regioselectivity.

SharplessAAH Os8 Os(VIII)=N Active Species Complex Os(VI) Azaglycolate Os8->Complex [3+2] Cycloaddition Alkene Alkene Substrate Complex->Os8 Oxidation (Ligand Assisted) Product Amino Alcohol (Syn-diol) Complex->Product Hydrolysis Reoxidant Chloramine-T (Re-oxidant) Reoxidant->Os8 Refuels Cycle

Figure 2: The Sharpless Catalytic Cycle. The ligand accelerates the turnover of the Os(VI) species, inducing enantioselectivity.[1]

Method B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

For terminal epoxides, the Jacobsen HKR is the industrial gold standard.[1] It uses a Co(salen) complex to selectively hydrolyze one enantiomer of a racemic epoxide to the diol, leaving the other epoxide enantiomerically pure (>99% ee).[3][4] This resolved epoxide is then ring-opened with an amine.

Comparison of Catalytic Methods

FeatureSharpless AAHJacobsen HKR + Ring Opening
Starting Material Alkenes (Prochiral)Epoxides (Racemic)
Atom Economy High (Direct addition)Medium (50% max yield per enantiomer)
Stereochemistry Syn-selectiveAnti-selective (during ring opening)
Scalability Moderate (Osmium toxicity)High (Co-salen is cheap/recyclable)

Part 3: Biocatalysis (The Modern Frontier)[5]

The pharmaceutical industry is aggressively shifting toward enzymatic cascades.[1] Biocatalysis removes the need for heavy metals and protecting groups.[1]

The Transaminase (ATA) Revolution

-Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.[1]
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Equilibrium Challenge: The reaction is reversible.

  • Solution: Use an amine donor that generates a volatile byproduct (e.g., isopropylamine

    
     acetone) or use a coupled enzyme system (LDH/GDH) to remove the coproduct.
    
Protocol: High-Throughput ATA Screening

To identify the correct enzyme for your substrate:

  • Buffer Preparation: 100 mM Potassium Phosphate (pH 7.5) containing 1 mM PLP.[5]

  • Substrate Solution: Dissolve ketone substrate (10 mM) in DMSO (5% v/v final).

  • Amine Donor: Add Isopropylamine (1 M) neutralized to pH 7.5.

  • Enzyme Addition: Add lyophilized ATA (e.g., Codexis or Almac kit panels) at 2 mg/mL.[1]

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Quench with acetonitrile, filter, and analyze via Chiral HPLC.

Biocatalysis Substrate Prochiral Ketone ATA Transaminase (ATA) + PLP Substrate->ATA Product Chiral Amine ATA->Product Stereoselective Amination Byproduct Acetone (Volatile/Removed) ATA->Byproduct Equilibrium Shift Donor Amine Donor (Isopropylamine) Donor->ATA

Figure 3: Transaminase workflow. The removal of acetone drives the equilibrium toward the chiral amine product.[1]

Part 4: Industrial Application & Quality Control[1]

Scalability Metrics

When moving from bench to pilot plant, the choice of method dictates the cost of goods (COG).[1]

  • Chemical Route (Myers): High reagent cost (Iodine), moderate waste.[1] Good for early-phase delivery.

  • Biocatalytic Route: High initial development time (enzyme screening), but lowest COG at scale due to water solvent and ambient temperatures.[1]

Quality Control: Enantiomeric Excess

Never rely solely on optical rotation.[1]

  • Derivatization: Convert amino alcohols to N-Boc or O-Mosher derivatives for clearer separation.

  • Chiral HPLC: Columns such as Chiralcel OD-H or AD-H are standard.

  • Self-Validation: Always run the racemic standard (produced via non-stereoselective NaBH

    
     reduction of the ketone) to confirm peak separation.
    

References

  • Myers, A. G., et al. (1996).[1] "Greatly Enhanced Selectivity in the Reduction of Carboxylic Acids by Use of Borane-Amine Complexes Generated in Situ." Journal of Organic Chemistry. Link

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996).[1] "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science. Link

  • Höhne, M., & Bornscheuer, U. T. (2009).[1] "Biocatalytic Routes to Optically Active Amines." ChemCatChem. Link

  • Savile, C. K., et al. (2010).[1] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link[6]

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Safety and handling precautions for (2S,3R)-3-aminopentan-2-ol.

[1]

Executive Summary & Chemical Identity

(2S,3R)-3-aminopentan-2-ol is a high-value chiral amino alcohol utilized primarily as a chiral auxiliary and ligand backbone in asymmetric synthesis (e.g., transfer hydrogenation). Unlike simple solvents, this compound presents a dual challenge: chemical reactivity (basicity, nucleophilicity) and stereochemical fragility .

Effective handling requires a protocol that prevents not only personnel exposure but also "chemical corruption"—specifically the formation of carbamates via atmospheric CO₂ absorption, which can silently destroy catalytic performance.

Chemical Identification Table
ParameterSpecification
Chemical Name This compound
CAS Number 482615-46-3
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Physical State Viscous liquid or low-melting solid (Stereoisomer dependent)
Basicity (pKa) ~15 (Alcohol), ~10 (Amine) - Estimated based on structural analogs
Solubility Miscible in water, alcohols, THF; soluble in DCM.[1]

Hazard Profiling & Mechanistic Risks[3]

GHS Classification (H-Codes)

While some vendors classify this specific isomer as an Irritant, structurally similar low-molecular-weight amino alcohols often exhibit corrosive properties. A conservative safety approach is recommended.

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315/H314: Causes skin irritation (Potential for burns upon prolonged contact).

  • H319: Causes serious eye irritation.[4][5][6][7]

  • H335: May cause respiratory irritation.[2][5][6]

The "Silent" Hazard: Chemical Integrity
  • Hygroscopicity & CO₂ Sequestration: Primary amines rapidly react with atmospheric CO₂ to form carbamates (ammonium carbamate salts).

    • Mechanism:[4]

      
      
      
    • Impact: This solid precipitate alters stoichiometry in ligand synthesis, leading to failed enantioselectivity (ee%) in downstream applications.

  • Racemization Risk: While relatively stable, exposure to strong oxidizers or high heat can compromise the chiral centers (2S, 3R), particularly the C-N bond integrity.

Personal Protective Equipment (PPE) Decision Logic

Selection of PPE must be dynamic, based on the specific operation being performed. The amino-alcohol functionality permeates standard latex rapidly; Nitrile is the minimum standard.

PPE Selection Workflow

PPE_LogicStartRisk Assessment: Task TypeRoutineRoutine Handling(Weighing < 1g, NMR prep)Start->RoutineHighRiskHigh Risk / Bulk(Synthesis > 10g, Heating, Spills)Start->HighRiskGloves1Gloves: Nitrile (min 0.11mm)Change every 30 minsRoutine->Gloves1Eyes1Eye Protection:Side-shield Safety GlassesRoutine->Eyes1Resp1Respiratory:Fume Hood RequiredRoutine->Resp1Gloves2Gloves: Double Nitrile ORButyl Rubber (Chemical Resistant)HighRisk->Gloves2Eyes2Eye Protection:Chemical Splash Goggles +Face ShieldHighRisk->Eyes2Resp2Respiratory:Fume Hood + Sash loweredHighRisk->Resp2

Figure 1: Dynamic PPE selection logic based on operational risk intensity.

Handling & Storage Protocols

Storage (The "Cold Chain")
  • Temperature: Store at 2°C to 8°C . Low temperature slows oxidation and potential thermally induced racemization.

  • Atmosphere: Store under Argon or Nitrogen .[8] The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

  • Container: Amber glass is preferred to prevent photodegradation, though the compound is not highly photosensitive.

Transfer Protocol (Inert Handling)

To maintain the "Self-Validating" integrity of your experiment, assume the material is hygroscopic.

  • Equilibration: Allow the stored bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately into the reagent.

  • Inert Purge: If the bottle does not have a septum, flush the headspace with Nitrogen/Argon immediately after removing the aliquot.

  • Syringe Technique: For liquids, use oven-dried glass syringes. Avoid plastic syringes if storing the aliquot for >1 hour, as amino alcohols can leach plasticizers.

Operational Workflow

Handling_WorkflowStorageStorage(2-8°C, Argon)EquilibrateEquilibrate to RT(Prevent Condensation)Storage->Equilibrate 30 minsOpenOpen in Fume Hood(Minimize Exposure)Equilibrate->OpenAliquotAliquot / Weigh(Rapid Transfer)Open->AliquotPurgePurge Headspace(N2/Ar Backfill)Aliquot->Purge ImmediateResealReseal & Return(Parafilm, 2-8°C)Purge->Reseal

Figure 2: Step-by-step workflow to ensure reagent integrity and operator safety.

Emergency Procedures

Exposure Response
  • Eye Contact: CRITICAL. Amino alcohols can cause corneal clouding. Rinse immediately with water for 15 minutes, holding eyelids apart. Seek an ophthalmologist immediately.

  • Skin Contact: Wash with soap and copious water.[9] Do not use ethanol or solvents, as they may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius) if the spill is >100mL.

  • PPE: Don chemical splash goggles and double nitrile gloves.

  • Neutralize: Absorb with an inert material (vermiculite, sand, or commercial amine-neutralizing pads). Do not use sawdust (reaction with amines can be exothermic).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Basic Organic Amine."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10866272, this compound. Retrieved February 4, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Amino Alcohols. Retrieved from [Link][2]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2S,3R)-3-Aminopentan-2-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Framework for Application

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol with the potential to serve as an effective chiral auxiliary in asymmetric synthesis. Its structure is analogous to other well-established auxiliaries that have proven invaluable in the stereocontrolled synthesis of complex molecules. However, it is important to note that while the principles of asymmetric induction using chiral auxiliaries are broadly applicable, specific literature detailing the extensive application of this compound is not as widespread as for more common auxiliaries like those derived from valine or phenylalanine.

Therefore, this guide is constructed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this compound. The protocols and mechanistic discussions herein are based on well-established and validated principles from the broader field of asymmetric synthesis, particularly the seminal work on oxazolidinone auxiliaries. The provided methodologies serve as a strong starting point for the application of this specific auxiliary, with the understanding that some reaction optimization may be beneficial to achieve maximum efficiency and stereoselectivity.

The Chiral Auxiliary: From Amino Alcohol to Oxazolidinone

The effectiveness of many amino alcohol chiral auxiliaries is significantly enhanced by their incorporation into a rigid heterocyclic scaffold, most commonly an oxazolidinone. This rigid structure minimizes conformational flexibility, leading to a more predictable and highly ordered transition state, which is the cornerstone of effective stereochemical control. The oxazolidinone derived from this compound is (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one.

Protocol 1: Synthesis of (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

This protocol describes a general and effective method for the cyclization of a 1,2-amino alcohol to its corresponding oxazolidinone using carbonyldiimidazole (CDI) or a similar phosgene equivalent.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M), add CDI (1.1 eq) portionwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one.

Asymmetric Alkylation of N-Acyl Oxazolidinones

A primary application of chiral oxazolidinones is in the diastereoselective alkylation of their N-acylated derivatives. The oxazolidinone scaffold effectively shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face.

Protocol 2: N-Acylation of (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

Materials:

  • (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

Materials:

  • N-Acyl-(4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere and cool to -78 °C.

  • Slowly add NaHMDS (1.1 eq, as a solution in THF) or freshly prepared LDA. Stir for 30 minutes at -78 °C to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Mechanism of Stereocontrol in Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to a chelated intermediate. The sodium or lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a rigid five-membered chelate. This conformation orients the substituents on the chiral auxiliary in a way that sterically hinders one face of the enolate. The alkyl halide then approaches from the less hindered face, leading to the observed stereochemical outcome.

G cluster_0 Asymmetric Alkylation Workflow start (4S,5R)-4-ethyl-5-methyl- oxazolidin-2-one acylation N-Acylation (Protocol 2) start->acylation Acyl Chloride, n-BuLi alkylation Diastereoselective Alkylation (Protocol 3) acylation->alkylation 1. NaHMDS 2. R-X product Alkylated Product (High d.r.) alkylation->product

Caption: Workflow for asymmetric alkylation.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. The use of a chiral oxazolidinone auxiliary allows for the formation of two new stereocenters with high diastereoselectivity.

Protocol 4: Boron-Mediated Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise.

  • Add DIPEA (1.2 eq) dropwise. The solution should become pale yellow. Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% H₂O₂ and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a six-membered chair-like transition state with the aldehyde. The substituents on the chiral auxiliary dictate the facial selectivity of the enolate, and the aldehyde approaches from the less hindered face. The bulky group on the aldehyde (R) occupies a pseudo-equatorial position to minimize steric interactions, leading to the observed syn stereochemistry of the product.

Caption: Zimmerman-Traxler transition state model.

Illustrative Data for Asymmetric Aldol Reactions

The following table presents expected outcomes for the asymmetric aldol reaction with various aldehydes, based on data from analogous systems.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydeβ-hydroxy ketone85-95>98:2
2Benzaldehydeβ-hydroxy ketone80-90>97:3
3Acetaldehydeβ-hydroxy ketone75-85>95:5
4Crotonaldehydeβ-hydroxy ketone70-80>96:4

Cleavage of the Chiral Auxiliary

A critical step in asymmetric synthesis using a chiral auxiliary is its removal to yield the desired enantiomerically enriched product. The N-acyl oxazolidinone can be cleaved to afford various functional groups, and the chiral auxiliary can often be recovered and reused.

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • N-Acylated product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acylated product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous residue contains the chiral carboxylic acid and the recovered auxiliary. To recover the auxiliary, extract the aqueous layer with diethyl ether. The combined organic layers will contain the this compound.

  • Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol 6: Reductive Cleavage to an Alcohol

Materials:

  • N-Acylated product

  • Anhydrous diethyl ether

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

  • Dissolve the N-acylated product (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

  • Slowly add LiAlH₄ (1.5 eq) portionwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Alternatively, quench with Rochelle's salt solution and stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.

G cluster_2 Auxiliary Cleavage Pathways product Alkylated or Aldol Adduct acid Chiral Carboxylic Acid product->acid LiOH, H₂O₂ (Protocol 5) alcohol Chiral Alcohol product->alcohol LiAlH₄ or LiBH₄ (Protocol 6) auxiliary Recovered Auxiliary This compound acid->auxiliary from aqueous layer alcohol->auxiliary after chromatography

Caption: Cleavage of the chiral auxiliary.

Conclusion

This compound represents a potentially valuable and readily accessible chiral auxiliary for asymmetric synthesis. By converting it to the corresponding (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one, researchers can leverage the well-established principles of oxazolidinone-mediated stereocontrol to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as alkylations and aldol additions. The protocols and mechanistic insights provided in this guide offer a comprehensive starting point for the successful application of this chiral auxiliary in the synthesis of complex, enantiomerically enriched molecules. While the data presented is illustrative and based on analogous systems, it provides a strong predictive framework for the expected outcomes. Further empirical validation and optimization will undoubtedly solidify the position of this compound in the synthetic chemist's toolkit.

References

  • Evans, D. A.; et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

  • Crimmins, M. T. New developments in the use of chiral oxazolidinones in asymmetric synthesis. Tetrahedron1998 , 54 (32), 9229-9272. [Link]

Application Notes and Protocol for Diastereoselective Alkylation with (2S,3R)-3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in drug development and materials science, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Diastereoselective alkylation, facilitated by the temporary incorporation of a chiral auxiliary, stands as a robust and reliable strategy for installing new stereocenters with a high degree of predictability. This application note provides a detailed protocol and mechanistic rationale for the use of (2S,3R)-3-aminopentan-2-ol, a readily available chiral amino alcohol, as an effective chiral auxiliary for the synthesis of α-substituted chiral carboxylic acids and their derivatives.

The methodology presented here is an adaptation of the highly successful strategy developed by Myers and coworkers, which originally utilized pseudoephedrine as the chiral directing group.[1][2] The underlying principle relies on the formation of a chiral, non-racemic amide, which, upon enolization, forms a rigid, chelated intermediate. This intermediate's conformation effectively shields one face of the enolate, directing an incoming electrophile to the opposite face, thereby ensuring a highly diastereoselective transformation.[3][4] The this compound auxiliary offers a cost-effective and efficient alternative, with its stereogenic centers providing the necessary steric and electronic bias for excellent stereocontrol.

Mechanism of Stereocontrol: A Self-Validating System

The remarkable efficiency of this protocol hinges on the formation of a well-defined, six-membered ring chelate after deprotonation. This process is the heart of the "self-validating system," where the inherent stereochemistry of the auxiliary dictates the reaction's outcome.

  • Amide Formation: The process begins with the N-acylation of this compound with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding tertiary amide.

  • Chelate-Controlled Enolization: The critical step involves the treatment of the chiral amide with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), in the presence of anhydrous lithium chloride (LiCl). The LDA deprotonates both the hydroxyl group and the α-carbon proton, leading to the formation of a lithium alkoxide and a lithium enolate.

  • Rigid Conformation: The lithium cation is chelated by the alkoxide and the enolate oxygen, forcing the system into a rigid, chair-like six-membered ring. The stereochemistry of the auxiliary—specifically the ethyl group at C3 and the methyl group at C2—dictates a preferred conformation that minimizes steric strain. In this conformation, the ethyl group orients itself pseudo-equatorially, effectively blocking the re-face of the Z-enolate.

  • Face-Selective Alkylation: With the re-face sterically encumbered, an incoming electrophile (R²-X) can only approach from the more accessible si-face. This directed attack results in the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage: Following the alkylation, the chiral auxiliary can be cleanly removed under acidic or basic conditions to release the enantiomerically enriched α-substituted carboxylic acid, with the auxiliary being recoverable for potential reuse.

Visualizing the Experimental Workflow

The following diagram illustrates the complete workflow from substrate preparation to the final, enantiomerically enriched product.

Diastereoselective Alkylation Workflow cluster_prep PART 1: Preparation of Chiral Amide cluster_alkylation PART 2: Diastereoselective Alkylation cluster_cleavage PART 3: Auxiliary Cleavage Aux This compound N_Acylation N-Acylation Aux->N_Acylation AcidDeriv Carboxylic Acid Derivative (R¹CH₂COCl) AcidDeriv->N_Acylation ChiralAmide Chiral Amide Substrate N_Acylation->ChiralAmide Alkylation Deprotonation & Alkylation ChiralAmide->Alkylation Base LDA / LiCl THF, -78 °C Base->Alkylation Electrophile Electrophile (R²-X) Electrophile->Alkylation AlkylatedAmide Alkylated Amide Alkylation->AlkylatedAmide Cleavage Hydrolysis AlkylatedAmide->Cleavage CleavageCond Acidic Hydrolysis (e.g., H₂SO₄) CleavageCond->Cleavage FinalProduct α-Substituted Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Overall workflow for the diastereoselective alkylation protocol.

Detailed Experimental Protocols

Part 1: Synthesis of the N-Acyl Chiral Auxiliary

This protocol describes the formation of the tertiary amide from this compound and a generic acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., propanoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the amino alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise via syringe. A white precipitate (triethylammonium chloride or pyridinium chloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amino alcohol.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

Part 2: Diastereoselective Alkylation

This is the core stereochemistry-defining step. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

Materials:

  • N-Acyl chiral amide (from Part 1)

  • Anhydrous Lithium Chloride (LiCl) - Note: Dry overnight in a vacuum oven at >120 °C before use.

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (electrophile, R²-X), freshly distilled or purified

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl chiral amide (1.0 eq) and anhydrous LiCl (6.0 eq).

  • Add anhydrous THF (to achieve approx. 0.1 M concentration of the amide).

  • In a separate flame-dried flask, prepare LDA in situ:

    • Add anhydrous THF.

    • Cool to -78 °C (dry ice/acetone bath).

    • Add diisopropylamine (2.2 eq).

    • Slowly add n-BuLi (2.1 eq).

    • Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Cool the amide/LiCl suspension to -78 °C.

  • Slowly add the freshly prepared LDA solution to the amide suspension via cannula or syringe.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (R²-X, 1.5 - 3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C or room temperature over several hours (reaction progress should be monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract with ethyl acetate or ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis. The product can be purified by flash chromatography.

Part 3: Cleavage of the Chiral Auxiliary

This protocol describes the acidic hydrolysis to yield the chiral carboxylic acid.

Materials:

  • Alkylated amide (from Part 2)

  • Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 4 N)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the purified alkylated amide (1.0 eq) in THF.

  • Add the aqueous H₂SO₄ solution.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary.

  • Make the aqueous layer strongly acidic (pH 1-2) with concentrated HCl, if necessary.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x) to isolate the carboxylic acid product.

  • Combine the organic extracts containing the acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Summary: Representative Results

The following table summarizes typical results obtained using the analogous pseudoephedrine auxiliary, which are expected to be comparable for the this compound system.[5] High diastereoselectivity is generally observed for a range of electrophiles.

EntryR¹ in AmideElectrophile (R²-X)Product (Alkylated Amide) Yield (%)Diastereomeric Ratio (d.r.)
1-CH₃CH₃I95>98:2
2-CH₃CH₃CH₂I99>98:2
3-CH₃CH₂=CHCH₂Br98>98:2
4-CH₃C₆H₅CH₂Br97>98:2
5-CH₂CH₃CH₃(CH₂)₃I9397:3
6-CH₂PhCH₃I95>98:2

Data adapted from Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119 (28), pp 6496–6511.[5]

Causality and Field-Proven Insights

  • The Role of Lithium Chloride: The addition of anhydrous LiCl is crucial.[5] It breaks up aggregates of the lithium enolate, leading to a more reactive monomeric species and significantly enhancing the reaction rate and yield. It also helps to maintain the rigidity of the chelated intermediate, which is essential for high diastereoselectivity.

  • Choice of Base and Solvent: LDA is the base of choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile. Anhydrous THF is the standard solvent as it effectively solvates the lithium cation without disrupting the crucial chelation.

  • Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and the initial alkylation is critical to prevent side reactions and ensure the kinetic formation of the desired Z-enolate, which leads to high stereoselectivity.[3]

  • Electrophile Reactivity: More reactive electrophiles (e.g., iodides, bromides, triflates) generally give better results. Less reactive electrophiles may require higher temperatures or longer reaction times, which can compromise diastereoselectivity.

Conclusion

The use of this compound as a chiral auxiliary provides a powerful and practical method for the asymmetric synthesis of α-substituted carboxylic acids. The protocol is characterized by its high diastereoselectivity, predictable stereochemical outcome, and the operational simplicity of the procedures. By understanding the mechanistic underpinnings of the chelate-controlled stereodirection, researchers can confidently apply and adapt this methodology to the synthesis of a wide array of complex chiral molecules, making it an invaluable tool for professionals in pharmaceutical and chemical research.

References

  • Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis." J. Am. Chem. Soc.1994 , 116 (20), 9361–9362. [Link]

  • Oreate AI. "Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis." Oreate AI Blog, January 7, 2026. [Link]

  • Lory, C. "Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations." MPhil Thesis, University of Strathclyde, 2011 . [Link]

  • Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. "Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols." J. Chem. Soc., Perkin Trans. 11984 , 2887-2895. [Link]

  • Nájera, C.; de la Cruz, P.; de Lera, A. R.; Sansano, J. M. "Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary." Tetrahedron: Asymmetry2004 , 15 (8), 1225-1232. [Link]

  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Ghosez, L.; Genicot, C.; Gouverneur, V. "Chiral amides in asymmetric synthesis." Pure and Applied Chemistry1992 , 64 (12), 1849-1856. [Link]

  • SynArchive. "Myers Asymmetric Alkylation." SynArchive.com. [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of (2S,3R)-3-aminopentan-2-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S,3R)-3-aminopentan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this chiral amino alcohol. As a key structural motif in various biologically active molecules, achieving high stereochemical purity is paramount. This document provides in-depth, field-proven insights into potential side reactions, byproduct formation, and troubleshooting strategies to help you navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of chiral amino alcohols like this compound hinges on the stereoselective installation of the amino and hydroxyl groups. The two predominant strategies involve:

  • Asymmetric Epoxidation followed by Nucleophilic Opening: This is one of the most reliable methods. It typically starts with an allylic alcohol, such as (E)-pent-3-en-2-ol. A Sharpless asymmetric epoxidation reaction is used to create a chiral epoxide with high enantioselectivity.[1] This epoxide is then opened by a nitrogen nucleophile (like ammonia or a protected amine) in a regioselective manner to yield the desired amino alcohol.[1]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to introduce the required stereocenters.[1]

  • Stereoselective Aminohydroxylation: This method can directly install both the amino and hydroxyl groups across a double bond in a stereocontrolled fashion, often using osmium-based catalysts and a nitrogen source.[2]

Q2: Why is controlling stereochemistry so critical, and what are the possible stereoisomeric byproducts?

A2: this compound has two chiral centers (at C2 and C3), meaning four possible stereoisomers exist: (2S,3R), (2R,3S) - which are enantiomers of each other - and (2S,3S), (2R,3R) - which are another pair of enantiomers. The (2S,3R) and (2S,3S) isomers are diastereomers. In pharmaceutical applications, often only one stereoisomer exhibits the desired biological activity, while others may be inactive or even cause undesirable side effects. Therefore, precise control to synthesize only the (2S,3R) isomer is essential. The primary byproducts to monitor are the other three stereoisomers.

Q3: What are the most common classes of non-stereoisomeric byproducts in this synthesis?

A3: Beyond stereoisomers, several other byproducts can arise depending on the synthetic route:

  • Regioisomers: During the epoxide opening step, if the nucleophile attacks the wrong carbon atom of the epoxide ring, it can lead to the formation of (2S,3R)-2-aminopentan-3-ol instead of the desired product.

  • Over-alkylation or Dimerization: If ammonia is used as the nucleophile, there is a risk of the product acting as a nucleophile itself, leading to secondary or tertiary amine byproducts.

  • Incomplete Deprotection Byproducts: If protecting groups are used for the amine or alcohol functionalities, their incomplete removal can result in impurities that are structurally similar to the final product, making purification challenging.[3]

  • Oxidation Products: The alcohol functionality can be susceptible to oxidation, leading to ketone formation, particularly during workup or if oxidizing agents are present.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific experimental issues you may encounter.

Problem 1: Low Diastereoselectivity or Enantioselectivity - My final product is a mixture of stereoisomers.

Possible Causes & Solutions:

  • Cause A: Suboptimal Asymmetric Catalyst Performance (Epoxidation Route). The efficiency of the Sharpless epoxidation catalyst (titanium tetra(isopropoxide) and diethyl tartrate) is highly sensitive to reaction conditions.

    • Solution:

      • Strictly Anhydrous Conditions: Titanium catalysts are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

      • Temperature Control: Elevated temperatures (> -20°C) can significantly erode enantioselectivity by promoting racemization.[1] Maintain the reaction at the recommended low temperature (e.g., -20°C to -40°C).

      • Reagent Stoichiometry: Use the correct stoichiometry of the catalyst components. The titanium-tartrate complex is the active chiral catalyst, and its proper formation is critical.[1]

  • Cause B: Poor Regiocontrol in Epoxide Opening. The nucleophilic attack on the epoxide must be highly regioselective for the C3 position.

    • Solution:

      • Choice of Nucleophile: Using a bulkier nitrogen nucleophile can sometimes enhance regioselectivity.

      • Lewis Acid Catalysis: The addition of a mild Lewis acid can help "activate" the epoxide and direct the nucleophile to the desired carbon. However, care must be taken as strong Lewis acids can also promote side reactions.

Problem 2: Significant formation of a regioisomeric byproduct, (2S,3R)-2-aminopentan-3-ol.

Possible Causes & Solutions:

  • Cause: Steric and Electronic Effects in Epoxide Opening. The inherent electronic and steric properties of the epoxide intermediate may not sufficiently favor nucleophilic attack at the C3 position over the C2 position.

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature can often improve selectivity.

      • Solvent Effects: The polarity of the solvent can influence the transition state of the ring-opening reaction. Screen a range of solvents (e.g., from protic like isopropanol to aprotic like THF) to find the optimal medium for regioselectivity.

      • Review the Catalyst System: For certain substrates, specific catalyst systems are known to provide superior regiocontrol. Consult literature for analogous epoxide opening reactions to identify a more suitable catalyst if the problem persists.[4]

Problem 3: Low overall yield, even with good starting material conversion.

Possible Causes & Solutions:

  • Cause A: Product Loss During Aqueous Workup. Amino alcohols can have moderate water solubility, leading to significant loss in the aqueous phase during extraction.

    • Solution:

      • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. To extract the amino alcohol into an organic solvent, the pH should be made basic (e.g., pH > 10) to deprotonate the ammonium salt and increase its organic solubility.

      • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

      • Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor may be necessary to achieve high recovery.

  • Cause B: Product Volatility. The final product is a relatively small molecule and may be volatile.

    • Solution:

      • Careful Solvent Removal: When removing solvent under reduced pressure (e.g., on a rotary evaporator), use a moderate temperature and pressure to avoid co-evaporation of the product.

      • Formation of a Non-Volatile Salt: For storage or final isolation, consider converting the amino alcohol to a stable, non-volatile salt, such as the hydrochloride salt, by treating the purified product with HCl in a suitable solvent (e.g., ether or isopropanol).

Problem 4: Difficulty in purifying the final product by column chromatography.

Possible Causes & Solutions:

  • Cause: On-Column Degradation or Tailing. The basic amine and polar alcohol groups can interact strongly with silica gel, leading to significant tailing, poor separation, and sometimes decomposition.

    • Solution:

      • Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic additive like triethylamine (~1-2%) or ammonia in methanol. This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the amine.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.

      • Crystallization: If the product or its salt is a solid, purification by recrystallization is often more efficient and scalable than chromatography. Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/hexane) to induce crystallization.

Data Summary & Experimental Workflow

Table 1: Comparison of Key Synthetic Parameters
Synthetic MethodKey ReagentsTypical YieldTypical e.e. / d.r.Key Challenges
Sharpless Epoxidation Route Ti(OiPr)₄, Diethyl Tartrate, t-BuOOH, NH₃60-80%>95% e.e.Moisture sensitivity, low temperatures required, regioselectivity of ring-opening.[1]
Stereoselective Aminohydroxylation K₂OsO₂(OH)₄, Chloramine-T derivative50-70%>90% d.r.Catalyst cost and toxicity, optimization of ligand.[2]
Illustrative Synthetic Pathway and Potential Pitfalls

The following diagram outlines a common synthetic route and highlights critical points where side reactions can occur.

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Epoxide Opening cluster_byproducts Potential Side Products start (E)-pent-3-en-2-ol epoxide (2S,3R)-3,4-epoxypentan-2-ol start->epoxide Ti(OiPr)4, (+)-DET t-BuOOH, CH2Cl2, -20°C product This compound epoxide->product NH3, iPrOH Heat wrong_enantiomer Wrong Enantiomer ((2R,3S)-epoxide) epoxide->wrong_enantiomer Poor Temp. Control or Moisture regioisomer Regioisomer (2-amino-3-ol) product->regioisomer Lack of Regioselectivity

Caption: Synthetic workflow showing potential side reaction pathways.

Protocol: Synthesis via Sharpless Epoxidation and Amine Opening

Step 1: Asymmetric Epoxidation of (E)-pent-3-en-2-ol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry dichloromethane (CH₂Cl₂) and cool to -20°C in a cryocool bath.

  • Catalyst Formation: Add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide (Ti(OiPr)₄). Stir for 10 minutes at -20°C until a homogenous yellow solution forms.

  • Substrate Addition: Add (E)-pent-3-en-2-ol to the catalyst mixture.

  • Oxidation: Add a solution of tert-butyl hydroperoxide (t-BuOOH) in toluene dropwise over 30 minutes, ensuring the internal temperature does not rise above -15°C.

  • Reaction Monitoring: Stir the reaction at -20°C for 4-6 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at 0°C. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Regioselective Opening of the Epoxide

  • Setup: In a sealed pressure vessel, dissolve the crude epoxide from Step 1 in isopropanol.

  • Amine Addition: Cool the solution to 0°C and carefully bubble anhydrous ammonia gas through the solution for 15 minutes, or add a solution of ammonia in methanol (7N).

  • Reaction: Seal the vessel and heat to 60-70°C for 12-18 hours.

  • Workup: Cool the reaction vessel to room temperature and carefully vent. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in dilute HCl and wash with ethyl acetate to remove any non-basic impurities. Basify the aqueous layer to pH > 10 with 2M NaOH and extract with dichloromethane (4 x 50 mL). Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully remove the solvent under reduced pressure to yield this compound. Further purification can be achieved via the methods described in the troubleshooting guide if necessary.

References

  • Bényei, A., et al. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 80-88. Retrieved from [Link]

  • Bényei, A., et al. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopentan-2-ol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). (2r,3s)-3-Aminopentan-2-ol. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). (2RS,3R)-3-amino-pentan-2-ol. National Institutes of Health. Retrieved from [Link]

  • Van Der Kant, R., et al. (2013). Purity profiling of Peptide Drugs. ResearchGate. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano. Retrieved from [Link]

  • MDPI. (2021). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • SpectraBase. (n.d.). (2R,3R)-3-aminopentan-2-ol. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Aminopentan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopentan-3-ol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2004). Totally Selective Ring-Opening of Amino Epoxides with Ketones: A General Entry to Enantiopure (2 R ,3 S )- and (2 S ,3 S )-3-Aminoalkano-1,2-diols. Retrieved from [Link]

Sources

Technical Support Guide: Stability & Handling of (2S,3R)-3-aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of (2S,3R)-3-aminopentan-2-ol under different reaction conditions.

Executive Summary & Chemical Identity[1]

This compound is a chiral vicinal amino alcohol utilized primarily as a chiral auxiliary, ligand scaffold, or intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its utility relies heavily on the integrity of its two stereogenic centers (C2-OH and C3-NH₂).

Users frequently encounter stability issues not due to the inherent decomposition of the molecule, but rather through unintended side reactions triggered by specific environmental conditions (solvents, pH, CO₂). This guide addresses the physicochemical stability of the free base and its salts.

PropertySpecification
IUPAC Name This compound
Functional Group 1,2-Amino Alcohol (Vicinal)
Stereochemistry (2S) - Hydroxyl; (3R) - Amine
Key Reactivity Nucleophilic (N > O), Chelation, Condensation

Stability Matrix: Reaction Conditions

The following table summarizes the stability profile of this compound under common experimental stresses.

ConditionStability RatingPrimary Degradation/Side Reaction
Atmospheric Air ⚠️ ModerateCarbamate Formation: Rapidly absorbs CO₂ to form carbamate salts. Hygroscopic.
Ketone Solvents ❌ UnstableOxazolidine Formation: Reacts with acetone/MEK to form 5-membered heterocycles.
Chlorinated Solvents ✅ StableStable in DCM/Chloroform (if acid-free).
Aqueous Acid (pH < 4) ✅ StableForms stable ammonium salts. Prevents oxidation.[1]
Aqueous Base (pH > 10) ⚠️ CautionRacemization Risk: High temperatures (>80°C) can induce retro-aldol type epimerization.
Acylating Agents ⚠️ ComplexN-to-O Migration: Kinetic N-acylation can migrate to O-acyl under acidic conditions.

Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in acetone for recrystallization, but NMR shows a new set of signals and loss of the free amine. What happened?

Diagnosis: You have likely formed an oxazolidine . Explanation: Vicinal amino alcohols react rapidly with ketones (like acetone) and aldehydes to form 5-membered oxazolidine rings. This is a condensation reaction releasing water. While reversible under aqueous acidic conditions, it consumes your starting material in anhydrous organic solvents. Solution: Avoid ketone solvents. Use alcohols (MeOH, EtOH) or ethers (THF, MTBE) for handling. If oxazolidine has formed, treat with aqueous 1M HCl to hydrolyze the ring back to the amino alcohol salt.

Q2: My enantiomeric excess (ee) dropped after heating the free base in toluene/KOH. Is the compound racemizing?

Diagnosis: Yes, base-mediated epimerization. Explanation: While 1,2-amino alcohols are generally robust, strong bases at high temperatures can deprotonate the C-H bond alpha to the heteroatoms, or induce a retro-aldol type fragmentation/recombination equilibrium. The (2S,3R) configuration can scramble to (2S,3S) or (2R,3R). Solution: Keep reaction temperatures below 60°C when in strong alkaline media. If high temperature is required, ensure the amine is protected (e.g., as a carbamate) or use a weaker base.

Q3: I attempted to N-acylate the compound, but after workup with acid, I isolated the O-acyl isomer. Why?

Diagnosis: Acid-catalyzed N-to-O acyl migration . Explanation: In neutral conditions, N-acylation is thermodynamically favored. However, upon exposure to acid (e.g., HCl wash or silica gel chromatography), the amide oxygen becomes protonated. The neighboring hydroxyl group attacks the amide carbon, forming a cyclic intermediate that collapses to the ester (O-acyl) and an ammonium salt. Solution: Avoid strong acid washes during workup of N-acylated derivatives. Keep pH > 4. If migration occurs, treat the O-acyl species with mild base (pH 8-9) to drive the O-to-N migration back to the thermodynamically stable amide.

Mechanistic Visualization

Understanding the Oxazolidine Formation is critical as it is the most common user error (using acetone/aldehydes).

Oxazolidine_Formation Start This compound (Free Base) Inter Hemiaminal Intermediate Start->Inter Nucleophilic Attack Ketone Acetone (Solvent) Ketone->Inter Product 2,2-Dimethyl-oxazolidine (Cyclic Adduct) Inter->Product -H2O (Cyclization) Water H2O Inter->Water Product->Start H3O+ / H2O (Hydrolysis)

Caption: Figure 1. Spontaneous reaction of 1,2-amino alcohols with ketone solvents to form oxazolidines. This reaction is reversible under aqueous acidic conditions.

Experimental Protocols

Protocol A: Recovery of Free Base from Hydrochloride Salt

Use this protocol to generate the reactive free base without inducing racemization.

  • Dissolution: Dissolve 1.0 eq of this compound HCl salt in minimum water (approx. 5 mL/g).

  • Cooling: Chill the solution to 0–5°C in an ice bath. Low temperature minimizes the risk of acyl migration if esters are present, and reduces volatility.

  • Neutralization: Slowly add 1.05 eq of 2M NaOH or saturated NaHCO₃. Monitor pH until it reaches ~10.

  • Extraction: Immediately extract with DCM or CHCl₃ (3 x volume). Do not use Ethyl Acetate if the free amine is to be stored for long periods, as trans-acylation can occur slowly.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure at < 30°C . The free base is a viscous oil/low-melting solid and can be volatile.

Protocol B: Storage Recommendations
  • Form: Store as the Hydrochloride (HCl) or Tartrate salt whenever possible. The salt form is resistant to oxidation and CO₂ absorption.

  • Atmosphere: If storing the free base, blanket with Argon or Nitrogen.

  • Container: Glass or Teflon. Avoid metal containers which may catalyze oxidation of the alcohol.

  • Temperature: 2–8°C for long-term storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866272, this compound. Retrieved from [Link]

  • Bergmeier, S. C.[2][3][4][5] (2000). The Synthesis of Vicinal Amino Alcohols.[6] Tetrahedron, 56(17), 2561-2576. (General reactivity and synthesis review).

  • Kocovsky, P., et al. (2020). Mechanism of N-to-O Acyl Migration in 1,2-Amino Alcohols. Journal of Organic Chemistry.[1][7] (Mechanistic grounding for troubleshooting Q3).

  • Smith, M. B. (2013).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Alternative methods for the synthesis of enantiomerically pure (2S,3R)-3-aminopentan-2-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SYN-3AP2 Subject: Alternative Stereoselective Routes & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Analysis

You are targeting (2S,3R)-3-aminopentan-2-ol , a vicinal amino alcohol with two contiguous chiral centers. The specific challenge here is not just enantioselectivity, but diastereoselectivity (controlling the syn vs. anti relationship).

While the classical route involves the reduction of L-isoleucine or allo-isoleucine, this method is often cost-prohibitive or limited by the availability of the specific amino acid diastereomer.

This guide details two high-fidelity alternative workflows:

  • Biocatalytic Transamination (The "Green" Route): Utilizes

    
    -transaminases for the direct amination of hydroxy-ketones. This offers superior enantiocontrol but requires careful equilibrium management.
    
  • Asymmetric Henry Reaction (The "Chemical" Route): A copper-catalyzed nitroaldol reaction followed by reduction. This is highly scalable and allows for tunable diastereoselectivity via ligand selection.

Method A: Biocatalytic Transamination (DKR Mode)

Core Concept: This method uses an (R)-selective


-transaminase (ATA)  to convert 2-hydroxy-3-pentanone into the target amine. If performed under Dynamic Kinetic Resolution (DKR) conditions, the enzyme can theoretically convert a racemic hydroxy-ketone exclusively into the (2S,3R) isomer, provided the enzyme is selective for the (S)-configuration at the adjacent hydroxyl group.
Workflow Diagram

Biocatalysis_Workflow Substrate Racemic 2-hydroxy-3-pentanone System Reaction System (PLP Co-factor) Substrate->System Enzyme (R)-Selective Transaminase (ATA) Enzyme->System Catalysis Donor Amine Donor (Isopropylamine) Donor->System Product This compound System->Product Amination Byproduct Acetone (Volatile) System->Byproduct Coproduction Byproduct->System Inhibition risk

Caption: Biocatalytic workflow utilizing an amine donor and transaminase to generate the chiral amino alcohol.

Protocol: Enzymatic Amination

Reagents:

  • Substrate: rac-2-hydroxy-3-pentanone (50 mM)

  • Enzyme: Commercially available (R)-selective

    
    -Transaminase (e.g., from Arthrobacter sp. variants) [1].
    
  • Donor: Isopropylamine (1 M, excess)

  • Co-factor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step:

  • Preparation: Dissolve PLP in the buffer. Add isopropylamine and adjust pH back to 7.5 (critical, as amines raise pH).

  • Initiation: Add the enzyme powder/solution and the substrate.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Acidify to pH 2 to protonate the amine (product remains in aqueous phase). Extract unreacted ketone with EtOAc. Basify aqueous phase to pH 12 and extract product with DCM.[1]

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Thermodynamic EquilibriumThe reaction is reversible. Use Isopropylamine as the donor and apply a slight vacuum or N2 sweep to remove the volatile co-product (acetone) to drive equilibrium [2].
Wrong Diastereomer Lack of adjacent recognitionThe enzyme is setting the C3 amine center correctly but accepting both C2 alcohol enantiomers. Solution: Screen specific ATA variants known for "chiral recognition" of the adjacent hydroxyl group.
Enzyme Deactivation High amine concentrationIsopropylamine can be harsh. Switch to L-Alanine as the donor + Lactate Dehydrogenase (LDH) / Glucose Dehydrogenase (GDH) recycling system (removes pyruvate) [3].
Method B: Asymmetric Henry Reaction (Nitroaldol)

Core Concept: This is the most robust chemical method for setting the (2S,3R) stereochemistry de novo. The reaction between propanal and nitroethane is catalyzed by a Chiral Copper(II)-Ligand complex. The resulting nitro-alcohol is then reduced to the amino-alcohol.

Mechanistic Pathway

Henry_Reaction Start Propanal + Nitroethane Transition Transition State (Bidentate Chelation) Start->Transition Base-free conditions Catalyst Cu(OAc)2 + Chiral Ligand (e.g., C2-Symmetric BOX) Catalyst->Transition Intermediate (2S,3R)-3-nitro-2-pentanol Transition->Intermediate Stereoselective C-C Bond Formation Reduction Reduction (H2, Pd/C or Raney Ni) Intermediate->Reduction Final This compound Reduction->Final Retention of Stereochem

Caption: Asymmetric Henry reaction pathway yielding the nitro-intermediate followed by reduction.

Protocol: Cu(II)-Catalyzed Nitroaldol [2]

Reagents:

  • Aldehyde: Propanal (1.0 eq)

  • Nitroalkane: Nitroethane (10.0 eq - acts as solvent/reagent)

  • Catalyst: Cu(OAc)₂[2][3][4]·H₂O (5 mol%)[5]

  • Ligand: (1R,2R)-1,2-diphenylethylenediamine derived ligand OR Chiral Bis(oxazoline) (BOX) ligand (5.5 mol%) [4].

  • Solvent: Ethanol (EtOH)[6]

Step-by-Step:

  • Catalyst Formation: Stir Cu(OAc)₂ and the chiral ligand in EtOH for 1 hour to form the active complex (blue/green solution).

  • Reaction: Add nitroethane, then slowly add propanal at 0°C.

  • Stirring: Maintain at 0°C–RT for 24–48 hours.

  • Purification: Flash chromatography to isolate 3-nitro-2-pentanol .

  • Reduction: Dissolve nitro-alcohol in MeOH. Add Pd/C (10 wt%). Stir under H₂ atmosphere (balloon) for 12 hours. Filter and concentrate.

Troubleshooting Guide: Henry Reaction
SymptomProbable CauseCorrective Action
Poor anti/syn ratio Ligand MismatchThe Henry reaction often favors the anti isomer with Copper-Amino Alcohol complexes. If syn is forming, switch to a Dinuclear Zinc Trost Catalyst or specific Thiourea organocatalysts [5].
Low Enantiomeric Excess (ee) Temperature too highThe reaction is reversible (retro-Henry). Lower the temperature to -20°C and increase reaction time to lock in kinetic selectivity.
Over-reduction Harsh reduction conditionsIf using Raney Ni, ensure pH is neutral. Strong conditions might racemize the sensitive stereocenters.[7] H2/Pd-C is generally milder.
Frequently Asked Questions (FAQs)

Q1: How do I confirm the absolute configuration of my product? A: Do not rely solely on NMR.

  • Derivatization: React a small aliquot with Mosher's acid chloride (MTPA-Cl). The resulting diastereomers will show distinct chemical shifts in 1H/19F NMR, allowing assignment of absolute configuration.

  • Polarimetry: Compare specific rotation

    
     with literature values (e.g., typically negative for similar (2S,3R) analogs, but verify against specific this compound data).
    

Q2: Can I use the Sharpless Asymmetric Aminohydroxylation (AA) instead? A: Yes, but with caveats.

  • Substrate: You would start with trans-2-pentene.

  • Issue: Regioselectivity is the killer here. The enzyme might attack C2 or C3. You often get a mixture of 3-amino-2-ol and 2-amino-3-ol [6].

  • Recommendation: Use the Henry reaction (Method B) for better regiocontrol (C-C bond formation defines the skeleton) compared to AA.

Q3: Why is my yield low in the biocatalytic route? A: Product inhibition. Amino alcohols can bind to the PLP cofactor in the enzyme active site, inhibiting the reaction.

  • Fix: Use a biphasic system (e.g., overlay with hexane or MTBE) to extract the product continuously as it forms, protecting the enzyme.

References
  • Biocatalytic Transamination

    • Source:.

    • Context: Describes the use of -transaminases for stereoselective amin
  • Equilibrium Displacement

    • Source:.

    • Context: Techniques for removing acetone/coproducts to drive yield >90%.
  • Enzyme Cascades

    • Source:.

    • Context: Advanced cascade reactions for complex amino alcohol synthesis.
  • Asymmetric Henry Reaction

    • Source:.

    • Context: Specific protocols for Cu(II)-catalyzed nitroaldol reactions with high enantioselectivity.
  • Stereocontrol in Henry Reactions

    • Source:.

    • Context: Discussion on ligand tuning for syn vs anti diastereoselectivity.
  • Sharpless Aminohydroxylation

    • Source:.

    • Context: Mechanistic overview and regioselectivity challenges in AA reactions.

Sources

Validation & Comparative

A Researcher's Guide to Chiral Auxiliaries: A Comparative Analysis of (2S,3R)-3-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, the synthetic chemist's toolbox is equipped with several powerful strategies. Among the most reliable and well-studied of these is the use of chiral auxiliaries. This guide offers a detailed comparison of the practical and effective auxiliary, (2S,3R)-3-aminopentan-2-ol, with other seminal auxiliaries, providing the technical insights and experimental context needed to make informed strategic decisions in your synthetic planning.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to an achiral substrate.[1] This covalent linkage transforms the substrate into a chiral molecule, wherein the auxiliary's inherent stereochemistry directs subsequent reactions to occur with a high degree of facial selectivity.[1] This process generates a new stereocenter in a predictable manner. The three essential stages of this methodology are:

  • Attachment: Covalent bonding of the auxiliary to the substrate.

  • Diastereoselective Reaction: The key transformation (e.g., alkylation, aldol reaction) that is controlled by the auxiliary.

  • Cleavage: Removal of the auxiliary to reveal the enantiomerically enriched product, ideally without racemization, and allowing for the auxiliary's recovery.[1]

The choice of auxiliary is a critical decision, balancing factors like stereochemical control, ease of attachment and removal, and cost. Chiral auxiliaries are often preferred in the early stages of drug development due to their reliability and versatility.[1][2]

Featured Auxiliary: this compound

Derived from the naturally occurring and inexpensive amino acid L-isoleucine, this compound represents a class of practical and efficient chiral amino alcohol auxiliaries.[3] Its structure is well-suited for forming derivatives, such as N-acyloxazolidinones, which create a rigid chiral environment around a reactive center, making it a valuable tool for various asymmetric transformations.

Head-to-Head Comparison with Benchmark Auxiliaries

The true measure of a chiral auxiliary's utility is its performance relative to established standards. Here, we compare the this compound platform against three titans of the field: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.

FeatureThis compoundEvans' OxazolidinonesOppolzer's SultamMyers' Pseudoephedrine
Parent Compound L-IsoleucineL-Valine, L-Phenylalanine(+)-Camphorsulfonic acid(+)-Pseudoephedrine
Typical Application Alkylations, Aldol, Conjugate AdditionAlkylations, Aldol, Michael Additions[2]Alkylations, Aldol, Diels-Alder[4]α-Alkylation of Carboxylic Acids[5]
Stereoselectivity Good to ExcellentExcellent and Highly Predictable[2][6]Excellent, Rigid Control[1]Excellent, especially for hindered substrates[7][8]
Crystallinity Product dependentOften CrystallineOften Highly Crystalline[9]Amides are frequently crystalline[5][10]
Cleavage Conditions Mild to Moderate (Hydrolytic, Reductive)Mild to Strong (LiOOH, LiBH₄, etc.)[11][12]Often Requires Strong Reducing Agents (LiAlH₄)Very Mild (Aqueous Acid/Base)
Key Advantage Cost-effective, readily available chiral pool source.Broad applicability, extensive literature precedent.High rigidity, predictable facial bias, excellent for cycloadditions.Extremely mild cleavage, broad substrate scope for alkylations.[7]
Evans' Oxazolidinones

First reported by David A. Evans and colleagues, oxazolidinones derived from amino alcohols like L-valinol are arguably the most widely used chiral auxiliaries.[2][13] They provide consistently high levels of diastereoselectivity in alkylation and aldol reactions due to the formation of rigid, chelated Z-enolates that effectively shield one face of the enolate.[14]

Causality in Experimental Choice: Researchers choose Evans' auxiliaries when a high probability of success is needed for standard transformations and when the downstream product can tolerate the required cleavage conditions. While effective, cleavage to the carboxylic acid often requires lithium hydroperoxide (LiOOH), as simpler lithium hydroxide (LiOH) can lead to undesired cleavage of the auxiliary itself.[11][15]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultam is a bicyclic sulfonamide that offers exceptional stereocontrol due to its rigid structure and the powerful shielding effect of the sulfonyl group.[16] This rigidity makes it particularly effective in reactions requiring high temperatures, such as Diels-Alder cycloadditions.[1][4] The resulting products are often highly crystalline, which simplifies purification by recrystallization.

Causality in Experimental Choice: An Oppolzer sultam is selected when extreme levels of stereocontrol are required, when crystallinity is a desired feature for purification, or for specific applications like asymmetric cycloadditions. The primary drawback is the robustness of the N-acyl bond, which often necessitates harsh reductive cleavage with reagents like lithium aluminum hydride or samarium iodide.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an outstanding chiral auxiliary for the asymmetric α-alkylation of carboxylic acids.[5][7] Its amides reliably form Z-enolates that, stabilized by an internal lithium chelate, direct alkylating agents to the opposite face with high fidelity.

Causality in Experimental Choice: The standout feature of the Myers auxiliary is the exceptionally mild cleavage protocol. Simple treatment with aqueous acid or base at room temperature is often sufficient to release the enantiomerically enriched carboxylic acid, leaving the water-soluble auxiliary behind. This makes it ideal for synthesizing sensitive molecules. Furthermore, it shows excellent performance across a wide range of alkylating agents, from reactive benzyl bromides to less reactive alkyl iodides.[5][7]

Experimental Workflows & Methodologies

The following protocols are representative procedures for the use of an amino-alcohol-derived chiral auxiliary like this compound, typically after its conversion to an oxazolidinone.

Protocol 1: N-Acylation of the Chiral Auxiliary

This step attaches the substrate (in the form of an acyl group) to the auxiliary, setting the stage for the stereoselective reaction.

G cluster_workflow Auxiliary Acylation Workflow start Dissolve Auxiliary in THF deprotonate Deprotonate with n-BuLi at -78 °C start->deprotonate add_acyl Add Acyl Chloride deprotonate->add_acyl warm Warm to 0 °C and Stir add_acyl->warm workup Aqueous Quench & Extraction warm->workup purify Purify by Chromatography workup->purify product Isolated N-Acyl Auxiliary purify->product

Caption: Workflow for attaching the substrate to the chiral auxiliary.

Methodology:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 15 minutes to form the lithium salt.

  • Slowly add the desired acyl chloride (1.1 eq) to the solution.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to 0 °C, stirring for 1-2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the N-acylated product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation & Auxiliary Cleavage

This two-part workflow shows the key stereocenter-forming reaction followed by the liberation of the final product.

G cluster_workflow Asymmetric Alkylation & Cleavage start_alk Dissolve N-Acyl Auxiliary in THF deprotonate_alk Deprotonate with LDA or NaHMDS at -78 °C start_alk->deprotonate_alk add_alkyl Add Alkyl Halide (e.g., R-I) deprotonate_alk->add_alkyl quench_alk Quench with sat. aq. NH4Cl add_alkyl->quench_alk purify_alk Isolate Diastereomerically Enriched Product quench_alk->purify_alk start_cleave Dissolve Alkylated Product in THF/H₂O purify_alk->start_cleave Proceed to Cleavage cleave Add LiOH / H₂O₂ at 0 °C start_cleave->cleave reduce Quench excess peroxide (e.g., Na₂SO₃) cleave->reduce isolate Separate Chiral Acid & Recovered Auxiliary reduce->isolate

Caption: General workflow for asymmetric alkylation and subsequent auxiliary removal.

Methodology - Alkylation:

  • Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes.

  • Add the electrophile (e.g., an alkyl iodide, 1.2 eq) and allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform a standard aqueous workup and extraction. Purify the product by chromatography to isolate the major diastereomer.[17]

Methodology - Cleavage to Carboxylic Acid:

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction at 0 °C until complete (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Isolate the final chiral carboxylic acid and the recovered auxiliary through extraction and/or chromatography.[15][17]

Conclusion: Selecting the Right Tool for the Job

This compound is a highly capable chiral auxiliary that stands as a cost-effective and synthetically viable option, particularly when derived from the chiral pool. Its performance is robust, offering good to excellent stereoselectivity in many common transformations.

The decision to use it over other auxiliaries hinges on a careful analysis of the specific synthetic challenge:

  • For maximum predictability and reliability in standard alkylations and aldol reactions, Evans' oxazolidinones remain a first-choice for many chemists, backed by decades of data.

  • When faced with a challenging cycloaddition or when high crystallinity is a priority for purification, Oppolzer's sultam offers a rigid and powerful solution, albeit with a potentially difficult cleavage step.

  • For the synthesis of α-chiral carboxylic acids , especially when the product is sensitive, the exceptionally mild cleavage and high diastereoselectivity of Myers' pseudoephedrine auxiliary are often unparalleled.

Ultimately, this compound and its derivatives provide an excellent balance of performance and practicality, earning their place as a valuable tool in the arsenal of the modern synthetic chemist.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Britton, R., et al. (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 8(11), 7556–7561. [Link]

  • Oreate AI. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

  • University of Liverpool. Evans Enolate Alkylation-Hydrolysis. chem.liv.ac.uk. Available at: [Link]

  • Myers, A. G., et al. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University DASH. [Link]

  • de Fátima, A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(5), 8196–8211. [Link]

  • Cardoso, F. S. P., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Medicinal Research Reviews, 41(4), 2234-2307. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Oppolzer, W., et al. (1990). Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]

  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses, 76, 57. [Link]

  • Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(5), 723. [Link]

  • Wikipedia contributors. (2023). Camphorsultam. Wikipedia, The Free Encyclopedia. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(44), 10432-10436. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

Sources

Spectroscopic comparison of (2S,3R)-3-aminopentan-2-ol with its diastereomers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of (2S,3R)-3-aminopentan-2-ol from its diastereomers, focusing on Nuclear Magnetic Resonance (NMR) as the primary analytical tool.

Executive Summary

Target Molecule: this compound CAS Registry Number: 482615-46-3 (Generic: 50411-28-4) Primary Diastereomer: (2S,3S)-3-aminopentan-2-ol (and its enantiomer)

Differentiation between the (2S,3R) isomer and its diastereomers is critical in the synthesis of chiral auxiliaries and pharmacophores. The most reliable method for assignment is


H NMR spectroscopy , specifically the analysis of the vicinal coupling constant (

) and chemical shift trends.
  • (2S,3R)-Isomer (Erythro/Syn): Characterized by a smaller vicinal coupling constant (

    
     Hz) and downfield shift of the methyl protons.
    
  • (2S,3S)-Isomer (Threo/Anti): Characterized by a larger vicinal coupling constant (

    
     Hz) and upfield shift of the methyl protons.
    

Structural Analysis & Stereochemistry

The molecule contains two chiral centers at C2 and C3. The diastereomeric relationship is defined by the relative configuration of the hydroxyl (-OH) and amino (-NH


) groups.
  • Erythro (Syn) Configuration: The (2S,3R) isomer is typically assigned the erythro designation in chemical databases (e.g., PubChem CID 10866272). In this configuration, the substituents favor a gauche relationship stabilized by intramolecular hydrogen bonding (OH

    
    N), leading to specific spectroscopic signatures.
    
  • Threo (Anti) Configuration: The (2S,3S) isomer (and its enantiomer) is assigned the threo designation. These isomers often adopt an anti-periplanar conformation in non-polar solvents to minimize steric strain between the alkyl chains.

Stereochemical Visualization

The following diagram illustrates the relationship between the target molecule and its diastereomer.

Stereochemistry Figure 1: Stereochemical relationships. *Identical in achiral solvents. Target This compound (Erythro / Syn) Target Isomer Diast (2S,3S)-3-aminopentan-2-ol (Threo / Anti) Diastereomer Target->Diast Diastereomers (Distinguishable by NMR) Enant (2R,3S)-3-aminopentan-2-ol (Enantiomer of Target) Spectroscopically Identical* Target->Enant Enantiomers (Requires Chiral Shift Reagent)

Spectroscopic Differentiation Protocols

H NMR Spectroscopy (Primary Method)

The vicinal coupling constant (


) between the proton on C2 (carbinol proton) and C3 (amino-bearing proton) is the definitive metric for assignment. This follows the Karplus relationship, where the dihedral angle determines the magnitude of 

.
Comparative Data Table
Feature(2S,3R)-Isomer (Erythro)(2S,3S)-Isomer (Threo)Mechanistic Basis
Vicinal Coupling (

)
3.0 -- 5.0 Hz 8.0 -- 10.0 Hz Erythro forms a gauche conformer (H-bond stabilized); Threo favors anti-periplanar.
Methyl Shift (C1-H

)
Downfield (

ppm)
Upfield (

ppm)
Deshielding in the erythro isomer due to proximity to the amino group in the gauche conformer.
H-Bonding (IR) Intramolecular (OH

N)
IntermolecularErythro geometry facilitates a 5-membered H-bonded ring.
Experimental Protocol: Determination of

  • Sample Preparation: Dissolve 5-10 mg of the amino alcohol in 0.6 mL of CDCl

    
     .
    
    • Note: Avoid protic solvents like Methanol-d

      
       or D
      
      
      
      O initially, as they disrupt intramolecular hydrogen bonding, potentially averaging the conformers and blurring the
      
      
      -value distinction.
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 400 MHz recommended for clear multiplet resolution).
    
  • Processing:

    • Locate the signal for H2 (multiplet,

      
       ppm).
      
    • Locate the signal for H3 (multiplet,

      
       ppm).
      
    • Perform a decoupling experiment or rigorous multiplet analysis to extract

      
      .
      
    • Decision Rule: If

      
       Hz, assign as (2S,3R)/(2R,3S)  (Erythro). If 
      
      
      
      Hz, assign as (2S,3S)/(2R,3R) (Threo).
Derivatization (Confirmation Method)

If signal overlap obscures the coupling constants, derivatization into an oxazolidinone provides a rigid framework with distinct shifts.

  • Reaction: Treat the amino alcohol with phosgene or triphosgene in the presence of a base (e.g., Et

    
    N).
    
  • Analysis: The resulting cyclic carbamate (oxazolidinone) locks the conformation.

    • Cis-4,5-disubstituted oxazolidinone (from Erythro):

      
       Hz.
      
    • Trans-4,5-disubstituted oxazolidinone (from Threo):

      
       Hz.
      
    • Note: The trend reverses in the cyclic system compared to the acyclic free base.

Chiral Solvating Agents (Enantiomer Distinction)

To distinguish (2S,3R) from its enantiomer (2R,3S), use a chiral solvating agent such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Mosher's Acid Chloride .

  • Protocol: Add 1-2 equivalents of the chiral agent to the NMR tube.

  • Observation: Distinct chemical shift splitting will occur for the enantiomers due to the formation of diastereomeric solvate complexes.

Logical Workflow for Identification

The following decision tree outlines the step-by-step process to confirm the identity of this compound.

Workflow Figure 2: Spectroscopic Decision Tree for Isomer Identification Start Start: Unknown 3-Aminopentan-2-ol Sample Solvent Dissolve in CDCl3 (Preserve H-bonds) Start->Solvent NMR Acquire 1H NMR Measure J(H2,H3) Solvent->NMR CheckJ Check Coupling Constant (J) NMR->CheckJ SmallJ J = 3-5 Hz (Erythro/Syn) CheckJ->SmallJ Small J LargeJ J = 8-10 Hz (Threo/Anti) CheckJ->LargeJ Large J Confirm Target Candidate: (2S,3R) or (2R,3S) SmallJ->Confirm Reject Diastereomer: (2S,3S) or (2R,3R) LargeJ->Reject ChiralCheck Add Chiral Solvating Agent (e.g., Pirkle Alcohol) Confirm->ChiralCheck Final Confirm Absolute Config: (2S,3R) ChiralCheck->Final

References

  • PubChem Compound Summary. this compound (CID 10866272). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. Available at: [Link]

  • Sci-Hub/Tetrahedron. Simultaneous determination of enantiomeric purity and erythro/threo relationship in chiral 1,2-aminoalcohols. Tetrahedron. Available at: [Link]

  • Organic Chemistry D

    
    ) and Karplus Relationship. University of Wisconsin-Madison. Available at: [Link]
    
  • SpectraBase. (2R,3R)-3-aminopentan-2-ol Spectrum Data. Wiley Science Solutions. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling (2S,3R)-3-aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Stop and Read: (2S,3R)-3-aminopentan-2-ol (CAS: 482615-46-3) is a chiral amino alcohol building block.[1] While valuable for its stereochemical precision, it presents a dual hazard profile: corrosivity typical of organic amines and combustibility .

Core Directive: Treat this compound as a Category 1B Skin Corrosive .[2] Irreversible tissue damage can occur upon contact.[1] All handling requires a functional chemical fume hood and barrier protection.

Hazard Identification & Risk Assessment

Before selecting PPE, understand the specific risks associated with this chemical class.

Hazard ClassGHS CategoryMechanism of Injury
Skin Corrosion/Irritation 1B (Danger) High pH (alkaline) causes saponification of skin lipids, leading to deep, penetrating burns that may not be immediately painful.[1]
Serious Eye Damage 1 (Danger) Direct contact can cause corneal opacification and permanent blindness.
Flammability 4 (Combustible) Flash point is likely >60°C but <93°C (estimated based on analogues).[1] Vapors can form explosive mixtures.[1]
Specific Target Organ Toxicity 3 (Warning) Inhalation of mists/vapors causes severe respiratory tract irritation.[3]

Expert Insight: The (2S,3R) stereochemistry indicates this is likely a high-value intermediate.[1] Beyond safety, your PPE strategy must prevent nucleophilic contamination (e.g., from sweat or degraded glove materials) that could racemize or degrade the reagent.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this tiered matrix based on your operational scale.

Table 1: PPE Selection Guide
PPE ComponentStandard Handling (<10 mL/g)High Hazard / Bulk Transfer (>10 mL/g)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield®) or Heavy Neoprene Amino alcohols can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Safety glasses are insufficient. Goggles seal against corrosive vapors; face shields protect the neck/chin from splashes.
Body Protection Flame-Resistant Lab Coat (Nomex/Cotton blend)Chemical-Resistant Apron (Tychem® or PVC)Cotton absorbs corrosive liquids, keeping them against the skin.[1] An apron provides an impervious barrier.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Respirator with Organic Vapor/Amine cartridgesOnly required if fume hood containment is breached or during spill cleanup.

Operational Handling Protocols

Pre-Operational Checks[1]
  • Verify Ventilation: Ensure fume hood certification is current.

  • Neutralization Prep: Keep a wash bottle of dilute acetic acid (5%) or citric acid nearby for immediate surface decontamination (NOT for skin).

  • Desiccant Check: This compound is hygroscopic. Ensure the container is stored under inert gas (Argon/Nitrogen) to maintain stereochemical integrity.

Weighing and Transfer (Viscosity Management)

Amino alcohols are often viscous. Traditional pipetting leads to inaccuracy and dripping risks.

  • Step 1: Tare a dry flask with a septum cap.

  • Step 2: Use a glass syringe with a wide-bore needle for transfer.[1] Avoid plastic syringes if storing for >5 mins, as amines can leach plasticizers.

  • Step 3: Weigh by difference (Mass_final - Mass_initial) rather than volumetric dispensing to ensure stoichiometry.

  • Step 4: Wipe the septum with a dry Kimwipe immediately after withdrawal to prevent hydrolysis of the residue.

Reaction Setup
  • Exotherm Warning: When adding this compound to acids or electrophiles (e.g., acid chlorides), expect a sharp temperature rise.[1]

  • Protocol: Always add the amine dropwise to the cooled solution of the electrophile. Never add the electrophile to the neat amine without solvent.

Visualized Decision Logic

Figure 1: PPE Selection Decision Tree

This logic ensures you are neither under-protected nor over-encumbered.[1]

PPE_Logic Start Start: Handling this compound VolumeCheck Volume / Scale? Start->VolumeCheck SmallScale < 10 mL (Analytical/Small Scale) VolumeCheck->SmallScale Low Risk LargeScale > 10 mL (Prep/Bulk) VolumeCheck->LargeScale High Risk StandardPPE Standard PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat SmallScale->StandardPPE HighPPE Enhanced PPE: - Face Shield + Goggles - Chemical Apron - Laminate/Neoprene Gloves LargeScale->HighPPE TaskCheck Task Type? StandardPPE->TaskCheck HighPPE->TaskCheck Heating Heating / Reflux? TaskCheck->Heating Cold Room Temp / Cold TaskCheck->Cold BlastShield ADD: Blast Shield Heating->BlastShield Proceed Proceed with Standard Protocol Cold->Proceed

Caption: Decision logic for selecting appropriate PPE based on scale and thermal conditions.

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: IMMEDIATE irrigation is critical.[4][5] Seconds matter. Flush for minimum 15 minutes . Hold eyelids apart. Do not pause to remove contact lenses—flush over them if necessary, then remove.

  • Skin Contact: Flush with water for 15 minutes.[4][5][6] Do not use vinegar on skin burns; the heat of neutralization can worsen tissue damage. Use water only.

Spill Cleanup Workflow

Follow this logic to safely manage a spill.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Neutralize Clean surface with 1% Acetic Acid Absorb->Neutralize Waste Dispose as Hazardous Waste Neutralize->Waste

Caption: Step-by-step workflow for classifying and responding to chemical spills.[1]

Disposal & Deactivation

Never dispose of amino alcohols down the drain. They are toxic to aquatic life and can damage plumbing seals.

  • Segregation: Collect in a waste container labeled "Basic Organic Waste" or "Corrosive Organic Waste."

  • Compatibility: Do not mix with acidic waste streams (risk of heat generation/spattering) or oxidizers (risk of fire).

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers as amines can corrode aluminum and zinc.

  • Rinsing: Triple-rinse empty reagent bottles with a solvent (e.g., ethanol) before disposal.[1] Add rinsate to the organic waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10866272, this compound.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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(2S,3R)-3-aminopentan-2-ol

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